Octahydro-inden-4-ol
Description
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Properties
CAS No. |
90645-84-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H16O/c10-9-6-2-4-7-3-1-5-8(7)9/h7-10H,1-6H2 |
InChI Key |
RMRXFRZQQUJSED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C2C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Conformational Restriction in Vitamin D Analog Design: A Comparative Analysis of CAS 13380-89-7 and Standard C/D Ring Synthons
Executive Summary
The therapeutic potential of 1α,25-dihydroxyvitamin D3 (Calcitriol) is severely limited by its dose-limiting toxicity: hypercalcemia. While Calcitriol is a potent inducer of cellular differentiation and apoptosis—making it a highly attractive candidate for oncology and dermatology—its indiscriminate activation of intestinal calcium transport genes precludes systemic administration at therapeutic doses. To decouple these pleiotropic effects, modern drug development relies heavily on the conformational restriction of the Vitamin D scaffold. This whitepaper provides an in-depth technical analysis comparing standard bicyclic C/D ring synthons (e.g., Grundmann’s ketone) with the highly rigidified tricyclic synthon CAS 13380-89-7 (Octahydro-4,7-methano-1H-inden-5-ol), detailing the mechanistic causality, synthetic workflows, and self-validating biological protocols required to engineer next-generation Vitamin D Receptor (VDR) modulators.
Structural and Chemical Profiling
The core difference between standard Vitamin D analogs and next-generation restricted analogs lies in the architecture of the C/D ring system. Standard synthesis relies on Lythgoe-type synthons or Grundmann's ketone derivatives, which feature a trans-hydrindane (hexahydro-1H-indene) core[1]. While stable, the trans-hydrindane system retains a degree of conformational flexibility, particularly regarding the spatial vector of the C17 side chain.
Conversely, CAS 13380-89-7 is a tricyclic aliphatic alcohol (tricyclo[5.2.1.0^{2,6}]decan-8-ol) characterized by a 4,7-methano bridge[2]. This bridge profoundly alters the thermodynamic landscape of the molecule, locking the cyclohexane equivalent (the C-ring) into a rigidified conformation.
Quantitative Data Comparison
| Property | Standard C/D Ring Synthon (Grundmann's Ketone Core) | Tricyclic C/D Ring Synthon (CAS 13380-89-7 Core) |
| Chemical Name | Octahydro-1H-inden-4-one | Octahydro-4,7-methano-1H-inden-5-ol |
| Ring Architecture | Bicyclic (trans-hydrindane) | Tricyclic (tricyclo[5.2.1.0^{2,6}]decane) |
| Conformational Flexibility | Moderate (C-ring chair-flip possible) | Highly Rigid (Locked boat/chair hybrid) |
| Molecular Weight | 138.21 g/mol | 152.24 g/mol |
| Stereocenters | 3 (Core framework) | 5 (Core framework) |
| Commercial Availability | High (Derived from Vitamin D2 degradation) | High (Commercially available fine chemical)[3] |
| Primary Synthetic Utility | Natural 1α,25(OH)2D3 & flexible analogs | Conformationally locked, non-calcemic VDR modulators |
Mechanistic Causality in VDR Binding
As a Senior Application Scientist, it is critical to understand why a synthetic modification is made, rather than just how to make it. The biological rationale for utilizing CAS 13380-89-7 stems from the dynamics of the Vitamin D Receptor (VDR) Ligand-Binding Domain (LBD).
The standard trans-hydrindane C/D ring allows the aliphatic side chain to sweep through a wide conformational space[4]. This flexibility enables the ligand to stabilize the VDR in multiple active conformations, indiscriminately recruiting coactivators responsible for both cellular differentiation (e.g., osteocalcin) and intestinal calcium transport (e.g., TRPV6, calbindin).
By replacing the standard C/D ring with the tricyclic scaffold derived from CAS 13380-89-7, the methano bridge vectors the side chain into a singular, rigid spatial trajectory. Consequently, the ligand-bound VDR adopts a highly specific induced fit. This unique fit stabilizes Activation Function 2 (AF-2) on Helix 12 in a position that selectively recruits differentiation-specific coactivators, while sterically hindering the specific coactivator complexes required for hypercalcemic gene transcription.
Caption: Ligand-induced VDR conformational changes driving selective transcriptional outputs.
Synthetic Workflows & Experimental Protocols
To integrate CAS 13380-89-7 into a full Seco-steroid framework, the stable C5-hydroxyl must be converted into a reactive electrophile (typically a vinyl triflate) to enable Palladium-catalyzed cross-coupling with an A-ring synthon[1].
Caption: Convergent synthetic workflow for tricyclic conformationally locked Vitamin D analogs.
Protocol 1: Oxidation and Triflation of CAS 13380-89-7
Objective: Convert the tricyclic alcohol into a reactive vinyl triflate.
-
Swern Oxidation: In an oven-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ at -78°C. Add anhydrous DMSO (2.5 eq) dropwise. Stir for 15 minutes to form the active intermediate.
-
Substrate Addition: Add CAS 13380-89-7 (1.0 eq) dissolved in CH₂Cl₂ dropwise. Stir for 45 minutes at -78°C.
-
Quenching: Add triethylamine (5.0 eq), stir for 15 minutes, and allow the reaction to warm to room temperature. Quench with H₂O, extract with CH₂Cl₂, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the tricyclic ketone.
-
Analytical Checkpoint: Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1710 cm⁻¹) via IR spectroscopy.
-
-
Enolization & Triflation: Dissolve the ketone in anhydrous THF at -78°C. Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise. Stir for 1 hour to ensure complete kinetic enolization.
-
Trapping: Add Comins' reagent (2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine) (1.2 eq) in THF. Stir for 2 hours, gradually warming to 0°C.
-
Causality Note: Comins' reagent is explicitly chosen over triflic anhydride (Tf₂O) because the milder reactivity prevents Lewis acid-catalyzed skeletal rearrangements of the highly strained methano-bridge.
-
-
Isolation: Quench with saturated NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate. Purify via a neutral alumina column to yield the tricyclic vinyl triflate.
Protocol 2: Convergent Synthesis via Suzuki-Miyaura Coupling
Objective: Couple the tricyclic C/D ring to a protected A-ring diene boronic ester.
-
Catalyst Activation: In a Schlenk flask, combine the tricyclic vinyl triflate (1.0 eq), the A-ring boronic ester (1.1 eq), and K₃PO₄ (3.0 eq) in a thoroughly degassed mixture of Toluene/H₂O (10:1).
-
Coupling: Add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 80°C under argon for 12 hours.
-
Causality Note: Tetrakis(triphenylphosphine)palladium(0) is preferred here as the bulky tricyclic substrate requires a highly active, unhindered catalyst system to facilitate the oxidative addition step.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and concentrate. Purify via silica gel chromatography.
-
Global Deprotection: Dissolve the coupled product in THF. Add TBAF (1.0 M in THF, 3.0 eq) to remove the silyl protecting groups from the A-ring hydroxyls. Stir at room temperature for 4 hours.
-
Final Purification: Purify via reversed-phase HPLC (MeCN/H₂O) to isolate the final conformationally locked Vitamin D analog.
Self-Validating Biological Evaluation
A synthetic protocol is only as robust as its validation metrics. To prove that the incorporation of the CAS 13380-89-7 scaffold successfully decouples differentiation from hypercalcemia, the following self-validating biological workflow must be executed:
-
Target Engagement (VDR Competitive Binding Assay): Incubate recombinant human VDR with 1 nM [³H]-1α,25(OH)₂D₃ and varying concentrations (10⁻¹¹ to 10⁻⁶ M) of the synthesized tricyclic analog. Separate bound/free ligand using dextran-coated charcoal.
-
Validation: An IC₅₀ < 10 nM confirms that the rigidified C/D ring successfully engages the LBD without steric clash.
-
-
Phenotypic Efficacy (HL-60 Differentiation Assay): Treat human promyelocytic leukemia cells (HL-60) with the analog for 96 hours. Measure differentiation into monocytes/macrophages via the Nitroblue Tetrazolium (NBT) reduction assay.
-
Validation: >70% NBT-positive cells at 10⁻⁸ M confirms the retention of potent differentiating activity.
-
-
Safety/Toxicity Profiling (In Vivo Calcium Monitoring): Administer the analog (10 µg/kg) to wild-type mice daily for 7 days. Measure serum calcium levels using a colorimetric o-cresolphthalein complexone assay.
-
Validation: Serum calcium remaining < 10.5 mg/dL (normocalcemia) definitively validates the successful decoupling of calcemic toxicity, proving the structural hypothesis.
-
References
Sources
The Evolution of Hydrindanol in Steroid Total Synthesis: From the CD-Ring Challenge to Modern Vitamin D Analogs
Executive Summary
The total synthesis of steroids and secosteroids (such as Vitamin D analogs) is historically defined by the challenge of constructing the highly strained, thermodynamically unfavored trans-hydrindane (6,5-trans-fused) core[1]. This bicyclic framework, representing the steroidal CD-ring system, is critical for proper spatial orientation and biological binding to the Vitamin D Receptor (VDR). This whitepaper provides an in-depth mechanistic analysis of how hydrindanol and its oxidized precursors (hydrindanones like the Hajos-Parrish and Grundmann's ketones) became the linchpin of convergent steroid synthesis. By examining the causality behind stereochemical control, this guide serves as a foundational reference for drug development professionals engineering novel steroidal therapeutics.
The Thermodynamic Challenge of the CD-Ring
Within the rich history of steroid synthesis, the CD-ring system appears deceptively simple. However, the trans-hydrindane core is inherently strained[1]. In a 6,5-fused bicyclic system, the cis-isomer is thermodynamically favored due to reduced ring strain. Consequently, classical thermodynamic equilibration methods fail to produce the natural trans-configuration.
To overcome this, synthetic chemists must rely on strict kinetic control or highly ordered, rigid transition states. The development of functionalized hydrindanols—molecules containing the trans-fused CD-ring with a hydroxyl group strategically placed for further functionalization—unlocked the ability to synthesize complex tetracyclic steroids and secosteroids convergently[2].
Retrosynthetic disconnection of Vitamin D3 via the CD-ring hydrindanone.
Historical Milestones & Mechanistic Causality
The Hajos-Parrish Ketone (1974)
The seminal studies of Hajos and Parrish revolutionized steroid total synthesis by introducing an asymmetric, organocatalytic route to the CD-ring precursor[3]. By utilizing L-proline to catalyze an intramolecular aldol reaction of an acyclic triketone, they established the critical C13 quaternary stereocenter with exceptional enantioselectivity (>90% ee)[2].
The Causality of Choice: L-proline was chosen because its secondary amine forms a rigid enamine intermediate with the ketone, while its carboxylic acid acts as a Brønsted acid to direct the intramolecular attack of the iminium ion. This dual-activation creates a highly ordered transition state that overrides the thermodynamic preference for racemic mixtures, directly yielding a chiral bicyclic ketol that is dehydrated to the Hajos-Parrish ketone[3].
Grundmann's Ketone & The Lythgoe-Inhoffen Diol
For Vitamin D analogs, the most practical approach to the CD-ring fragment historically relied on the semi-synthetic degradation of Vitamin D2[4]. Ozonolysis of Vitamin D2 cleaves the triene system, yielding the Lythgoe-Inhoffen diol[5]. Selective oxidation of this diol provides Grundmann's ketone, a trans-hydrindanone derivative[6]. This ketone is the premier electrophile in the Lythgoe Wittig-Horner coupling, allowing modular attachment of various synthetic A-rings to explore structure-activity relationships (SAR) in cancer and autoimmune therapies[6][7].
Organocatalytic synthesis of the trans-hydrindanol core via Hajos-Parrish ketone.
Validated Experimental Protocols
To ensure self-validating and reproducible systems, the following protocols detail the critical steps in hydrindanol utilization, focusing on the physicochemical rationale behind each reagent.
Protocol 1: Stereocontrolled Synthesis of trans-Hydrindanol via Directed Hydrogenation
Standard catalytic hydrogenation of the C14-C15 double bond in steroidal precursors often yields the thermodynamically favored cis-hydrindane. To enforce the trans-geometry, hydroxyl-directed hydrogenation is employed[8].
-
Preparation of the Directing Group: Reduce the C17 ketone of the Hajos-Parrish derivative to a
-hydroxyl group using in methanol at 0°C. The hydride attacks from the less hindered -face, yielding the -alcohol. -
Catalyst Coordination: Dissolve the resulting allylic alcohol in anhydrous dichloromethane (DCM). Add 5 mol% of Crabtree's catalyst (
). -
Directed Hydrogenation: Purge the reaction vessel with Argon, then apply 1 atm of
gas. -
Mechanistic Rationale: The
-hydroxyl group coordinates directly to the Iridium center. This coordination rigidly locks the catalyst to the -face of the molecule, forcing the delivery of hydrogen atoms to the -face of the C14-C15 alkene. This kinetic delivery establishes the required trans-CD ring fusion, overriding thermodynamic preferences[8]. -
Isolation: Filter through a short pad of silica to remove the metal catalyst, yielding the pure trans-hydrindanol.
Protocol 2: Lythgoe Wittig-Horner Coupling for Secosteroid Assembly
The coupling of Grundmann's ketone (the hydrindanone) with an A-ring phosphine oxide is highly sensitive to steric hindrance and requires strong bases to generate the reactive ylide[6].
-
Ylide Generation: Dissolve the A-ring phosphine oxide (1.5 eq) in anhydrous THF under Argon. Cool to -78°C. Dropwise add n-Butyllithium (1.4 eq). The solution will turn deep red, indicating the formation of the lithiated carbanion. Stir for 30 minutes.
-
Electrophile Addition: Dissolve Grundmann's ketone (1.0 eq) in a minimum volume of anhydrous THF. Add dropwise to the ylide solution at -78°C.
-
Mechanistic Rationale: The low temperature prevents premature decomposition of the ylide and suppresses enolization of the sterically hindered C8 ketone. The Wittig-Horner mechanism proceeds via a cyclic oxaphosphetane intermediate. The extrusion of lithium diphenylphosphinate is stereospecific, yielding exclusively the E-geometry at the newly formed C7-C8 double bond, which is mandatory for VDR binding[9].
-
Quenching & Deprotection: Warm the reaction to room temperature over 2 hours. Quench with saturated aqueous
. Extract with ethyl acetate. Subsequent removal of silyl protecting groups via TBAF yields the active Vitamin D analog[6].
Quantitative Comparison of CD-Ring Synthesis Strategies
The evolution of CD-ring synthesis has moved from semi-synthetic degradation to highly convergent, catalytic total syntheses. The table below summarizes the quantitative metrics of these approaches.
| Synthesis Strategy | Starting Material | Key Intermediate | Yield (CD-Ring) | Diastereomeric Ratio (d.r.) | Key Reagents / Catalysts |
| Semi-Synthesis (Degradation) | Vitamin D2 | Lythgoe-Inhoffen Diol | ~19-25% | N/A (Natural) | |
| Organocatalysis (Hajos-Parrish) | Acyclic Triketone | Hajos-Parrish Ketone | ~70-80% | >90% ee | L-Proline, |
| Metallacycle Cross-Coupling | Alkyne + Chiral Enyne | Titanocycle / Hydrindane | ~65-75% | >20:1 | |
| Radical Retrosynthesis | Cyclohexanone deriv. | trans-Hydrindane core | ~40-50% | >15:1 | Decarboxylative cross-coupling |
Data synthesized from historical benchmarks and modern catalytic methodologies[1][3][5].
Modern Advances & Future Outlook
While hydrindanols derived from Hajos-Parrish and Grundmann's ketones remain industry standards, modern organometallic chemistry is pushing the boundaries of CD-ring construction.
Recent breakthroughs include metallacycle-mediated annulative cross-couplings developed by the Micalizio group. This strategy involves the early construction of the C/D ring system via a titanium-mediated cross-coupling between an alkyne and a chiral enyne. The reaction proceeds through a stereoselective [4+2] cycloaddition (d.r. > 20:1), bypassing the need for multi-step directed hydrogenations[3]. Furthermore, Baran and co-workers have recently demonstrated a radical retrosynthesis approach, utilizing decarboxylative cross-coupling to rapidly append diverse side chains to the CD-ring core, drastically reducing the step count for novel calcipotriol analogs[1].
Ultimately, the mastery of the trans-hydrindanol framework remains one of the most elegant chapters in organic synthesis, bridging the gap between fundamental thermodynamic challenges and life-saving steroidal therapeutics.
References
-
Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods National Institutes of Health (NIH) URL:[Link]
-
Stereocontrolled synthesis of trans-hydrindan steroidal intermediates The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
From an ent-Estrane, through a nat-Androstane, to the Total Synthesis of the Marine-Derived Δ8,9-Pregnene (+)-03219A National Institutes of Health (NIH) URL:[Link]
-
Strategies for the Synthesis of 19-nor-Vitamin D Analogs MDPI - Pharmaceuticals URL:[Link]
-
The rich history of the Vitamin D family ResearchGate URL:[Link]
-
Design, Synthesis, Evaluation, and Structure of Vitamin D Analogues with Furan Side Chains ResearchGate URL:[Link]
-
A short practical approach to 24R,25-dihydroxyvitamin D-3 ResearchGate URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. From an ent-Estrane, through a nat-Androstane, to the Total Synthesis of the Marine-Derived Δ8,9-Pregnene (+)-03219A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Whitepaper: Thermodynamic Stability of Fused Bicyclic Isomers: A Deep Dive into the Octahydroindene Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydroindene (or hydrindan) scaffold, a fused bicyclo[4.3.0]nonane system, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and synthetic intermediates. The stereochemistry at the ring junction dictates the molecule's three-dimensional architecture, profoundly influencing its biological activity and physical properties. Unlike the analogous decalin (bicyclo[4.4.0]decane) system where the trans-fused isomer enjoys greater thermodynamic stability, the octahydroindene system exhibits a marked preference for the cis-fused configuration. This guide provides a comprehensive analysis of the conformational and energetic factors governing this stability preference. We will dissect the contributions of angle, torsional, and steric strain, present quantitative thermodynamic data, and outline robust experimental and computational protocols for assessing isomer stability. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and organic synthesis, enabling a deeper understanding of molecular architecture to guide rational drug design and synthetic strategy.
Introduction: The Significance of the Octahydroindene Scaffold
The fusion of a cyclohexane and a cyclopentane ring creates the octahydroindene system. This structural unit is not merely a synthetic curiosity; it is a cornerstone of numerous biologically active molecules, including steroids (e.g., the C/D ring junction) and various terpenoids. The manner of this fusion—either cis or trans—generates diastereomers with fundamentally different shapes and conformational flexibilities.
-
cis-Octahydroindene: The two hydrogen atoms at the bridgehead carbons are on the same face of the molecule. This results in a "folded" or V-shaped geometry.
-
trans-Octahydroindene: The bridgehead hydrogens are on opposite faces, leading to a more linear and rigid, "flat" geometry.
Understanding the inherent thermodynamic stability of these isomers is critical. In drug development, the conformational landscape of a molecule dictates its ability to bind to a biological target. In chemical synthesis, reaction conditions can be tailored to favor the formation of either the thermodynamically or kinetically preferred product. This guide elucidates why, in the case of octahydroindene, the compact, folded cis isomer is the thermodynamically favored product.
Foundational Principles: A Tale of Two Ring Systems
To appreciate the nuances of the 6-5 octahydroindene system, it is instructive to first consider the well-studied 6-6 decalin system.
The Decalin Precedent: Stability in the 6-6 System
In decalin, both rings are six-membered and can adopt stable, strain-free chair conformations.
-
trans-Decalin: The two cyclohexane rings are fused via equatorial positions. This creates a rigid, flat structure devoid of significant steric strain. It is conformationally "locked" and cannot undergo a ring flip.[1][2]
-
cis-Decalin: The fusion involves one axial and one equatorial position. This isomer is flexible and can undergo ring-flipping.[1][3] However, its most stable conformation suffers from steric repulsion due to three additional gauche-butane interactions and several 1,3-diaxial interactions, making it less stable than the trans isomer.[4][5]
Experimentally, trans-decalin is more stable than cis-decalin by approximately 2.7-3.0 kcal/mol (11-12.5 kJ/mol). This observation led to a long-standing generalization that trans-fused rings are more stable. However, this rule is not universal and breaks down when moving to fused systems containing smaller rings.
The Octahydroindene Anomaly: Reversing the Trend in the 6-5 System
When one of the six-membered rings is replaced by a five-membered ring, the energetic landscape shifts dramatically. For the octahydroindene system, the generalization derived from decalin is inverted: the cis isomer is thermodynamically more stable than the trans isomer .[6][7] This reversal is not arbitrary; it is a direct consequence of the unique strain requirements of the five-membered ring.
Conformational and Strain Analysis: The Energetic Rationale
The relative stability of the octahydroindene isomers is determined by the interplay of three primary types of strain: angle strain, torsional strain, and steric (van der Waals) strain.
-
Angle Strain: A five-membered ring, cyclopentane, cannot achieve the ideal tetrahedral angle of 109.5° without significant torsional strain. It adopts puckered envelope or twist conformations to relieve some of this strain, but inherent angle strain remains. The cis-fusion, with its natural bend, accommodates the puckered nature of the cyclopentane ring more effectively than the rigid, linear geometry of the trans-fusion. The trans-fusion attempts to force the five-membered ring into a flatter, more strained conformation, increasing its internal angle strain.
-
Torsional Strain: This arises from eclipsing interactions between bonds on adjacent atoms. In trans-octahydroindene, the fusion of the relatively flat five-membered ring onto the six-membered ring introduces significant torsional strain. The more flexible, folded geometry of the cis isomer allows the molecule to adopt conformations that minimize these eclipsing interactions more effectively.
-
Steric Strain: This is due to non-bonded atoms being forced into close proximity. While the cis isomer does introduce some 1,3-diaxial-like interactions similar to those in cis-decalin, the energetic penalty from these interactions is outweighed by the significant reduction in angle and torsional strain compared to the trans isomer.[8]
In essence, the trans isomer is destabilized by the high energy cost of forcing a five-membered ring into a geometrically unfavorable linear fusion, whereas the cis isomer provides a lower-energy, bent conformation that better satisfies the geometric preferences of the cyclopentane ring.
Quantitative Thermodynamic Data
Experimental measurements of the heats of combustion and formation provide definitive proof of the relative stabilities. Studies by Browne and Rossini (1960) and later work by Finke, McCullough, et al. (1972) established the thermodynamic parameters for the octahydroindene (hexahydroindan) isomers.[9]
| Parameter | cis-Octahydroindene | trans-Octahydroindene | Difference (cis - trans) | Favored Isomer |
| Standard Enthalpy of Formation (Liquid, 298.15 K) | -169.87 ± 0.75 kJ/mol | -165.77 ± 0.79 kJ/mol | -4.10 kJ/mol | cis |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -123.97 ± 0.84 kJ/mol | -120.08 ± 0.88 kJ/mol | -3.89 kJ/mol | cis |
| Relative Stability | More Stable | Less Stable | ~1.0 kcal/mol | cis |
Data sourced from the NIST Chemistry WebBook, referencing Finke, McCullough, et al. (1972).[9]
The data unequivocally shows that cis-octahydroindene is more stable than trans-octahydroindene by approximately 4.1 kJ/mol (or about 1.0 kcal/mol) in the liquid phase. This quantitative evidence validates the qualitative arguments based on strain analysis.
Methodologies for Stability Assessment
For novel substituted octahydroindene systems, researchers can employ both experimental and computational methods to determine the relative stabilities of the isomers.
Experimental Protocol: Oxygen Bomb Calorimetry
This classic technique measures the heat of combustion (ΔH°c), from which the enthalpy of formation (ΔH°f) can be derived. A more negative (more exothermic) heat of combustion indicates a less stable, higher-energy isomer.[10][11]
Step-by-Step Methodology:
-
Calorimeter Calibration: The heat capacity of the bomb calorimeter is precisely determined by combusting a certified standard of known energy, typically benzoic acid.[12]
-
Sample Preparation: A precisely weighed sample (e.g., 0.5 - 1.0 g) of the purified isomer (cis or trans-octahydroindene) is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in the sample holder inside the steel "bomb." A fuse wire is positioned to contact the pellet, and the bomb is sealed.
-
Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of ~30 atm.
-
Calorimetry: The sealed bomb is submerged in a precisely measured quantity of water in the insulated calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat released by the combustion of the sample is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter. Corrections are made for the heat released by the ignition wire.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law.
-
Comparison: The procedure is repeated for the other isomer. The isomer with the less exothermic heat of combustion is the more thermodynamically stable one.
Computational Protocol: Density Functional Theory (DFT) Analysis
Computational chemistry provides a powerful, predictive tool for assessing isomer stability without the need for synthesis and calorimetry.[13][14][15]
Step-by-Step Workflow:
-
Structure Building: Construct 3D models of both cis- and trans-octahydroindene using a molecular modeling program.
-
Conformational Search (for cis isomer): For the flexible cis isomer, perform a systematic conformational search to identify the lowest energy conformer(s). This step is crucial for obtaining an accurate energy value. The trans isomer is rigid and typically does not require an extensive search.
-
Geometry Optimization: Perform a full geometry optimization for the lowest-energy conformer of the cis isomer and for the trans isomer. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP with a basis set such as 6-311G(d,p). This process finds the lowest energy structure (a true minimum on the potential energy surface).[15]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the enthalpy (H) and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).
-
-
Energy Comparison: Compare the calculated electronic energies, enthalpies, or Gibbs free energies of the two isomers. The difference in these values (ΔE, ΔH, or ΔG) represents their relative thermodynamic stability. A negative value for ΔG(cis - trans) indicates that the cis isomer is more stable.
Caption: Computational workflow for determining isomer stability.
Implications for Drug Development and Synthesis
The distinct three-dimensional shape and rigidity profile of the octahydroindene isomers have profound consequences in medicinal chemistry.
-
Pharmacophore Modeling: The cis isomer presents a V-shaped scaffold, while the trans isomer is more linear. This difference dramatically alters the spatial orientation of substituents, which in turn affects how a molecule fits into a receptor's binding pocket. A drug candidate based on a cis-fused core will present its functional groups in a completely different vector relationship than its trans counterpart.
-
Conformational Restriction: The rigid trans isomer can be used to lock a molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects by minimizing binding to other receptors. Conversely, the inherent flexibility of the cis isomer might be advantageous if some conformational adaptation is required for optimal binding.
-
Synthetic Strategy: When synthesizing a target containing an octahydroindene core, chemists must consider the thermodynamic preference. Reactions run under equilibrating (thermodynamic) conditions will favor the formation of the more stable cis isomer. To obtain the less stable trans isomer, one must often rely on kinetically controlled reactions, stereospecific pathways, or starting materials that enforce the desired stereochemistry.
Conclusion
The thermodynamic stability of octahydroindene isomers presents a compelling case study in conformational analysis, challenging the oversimplified rules derived from the decalin system. The cis-fused isomer is thermodynamically more stable than the trans-fused isomer by approximately 1.0 kcal/mol. This preference is rooted in the ability of the bent cis scaffold to better accommodate the inherent angle and torsional strain of the five-membered ring. For scientists in drug discovery and chemical synthesis, a thorough understanding of these fundamental energetic principles is not merely academic; it is an essential tool for the rational design of molecules with desired shapes, properties, and functions. By leveraging both experimental and computational methodologies, researchers can confidently predict and control the stereochemical outcomes that are critical to their success.
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Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Available at: [Link]
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Vaia. Cis-decalin is less stable than trans-decalin. Assume that the 1,3-diaxial interactions in cis-decalin are similar to those in axial methylcyclohexane.... Available at: [Link]
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Filo. (2023, November 4). Cis-decalin is less stable than trans-decalin. Assume that the 1,3-diaxia... Available at: [Link]
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Lumen Learning. Monosubstituted Cylcohexanes | MCC Organic Chemistry. Available at: [Link]
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Nathan, L. Calculating cyclohexane A-values · The DFT Course. Available at: [Link]
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Chemistry Steps. (2022, May 19). Cis and Trans Decalin. Available at: [Link]
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Journal of the American Chemical Society. (1954). THE RELATIVE STABILITIES OF CIS-TRANS ISOMERS OF FUSED RING SYSTEMS CONTAINING ANGULAR METHYL GROUPS. Available at: [Link]
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Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Available at: [Link]
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YouTube. (2019, June 29). Fused Rings, Bridged Bicyclic and Spiro Compounds, Cis and Trans Decalin, Bredt' s rule. Available at: [Link]
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St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available at: [Link]
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MDPI. (2020, April 30). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Available at: [Link]
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Chemistry School. Cis and Trans Fused Rings. Available at: [Link]
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Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin. Available at: [Link]
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NIST. 1H-Indene, octahydro-, cis-. Available at: [Link]
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Physical Chemistry Chemical Physics. (2023). Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. Available at: [Link]
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Dalal Institute. Decalins. Available at: [Link]
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Reddit. (2018, May 27). HELP - cis vs trans, which experience more steric strain??. Available at: [Link]
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Imperial College London. (2020, February). Conformational Analysis. Available at: [Link]
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Molecules. (2011). Relative Stability of cis- and trans-Hydrindanones. Available at: [Link]
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ResearchGate. (2007). Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid. Available at: [Link]
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Oreate AI Blog. (2026, February 17). Unlocking Chemical Stability: A Look at Standard Formation Enthalpies. Available at: [Link]
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Perlego. Conformational Isomers | Overview & Research Examples. Available at: [Link]
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Oreate AI Blog. (2026, February 17). Unlocking Chemical Stability: A Deep Dive Into Enthalpy of Formation. Available at: [Link]
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Lupine Publishers. (2019, April 23). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Available at: [Link]
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SCIRP. (2016). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Available at: [Link]
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Inhoffen-Lythgoe diol relationship to octahydroindenol
An In-Depth Technical Guide to the Inhoffen-Lythgoe Diol and Its Octahydroindenol Architecture
Executive Summary
The Inhoffen-Lythgoe diol is a quintessential chiral building block in modern synthetic organic chemistry, serving as the cornerstone for the convergent synthesis of Vitamin D metabolites, biologically active analogues, and complex non-steroidal natural products. Structurally, it is a highly substituted octahydroindenol —a bicyclo[4.3.0]nonane derivative representing the intact C/D ring system of the steroid nucleus. This whitepaper deconstructs the structural relationship between the Inhoffen-Lythgoe diol and its octahydroindenol core, detailing the mechanistic rationale behind its synthesis, its physicochemical properties, and its pivotal role in advanced coupling strategies like the Lythgoe-Wittig-Horner olefination.
Structural Architecture: Mapping the Octahydroindenol Core
To understand the synthetic utility of the Inhoffen-Lythgoe diol, one must first dissect its structural relationship to octahydroindenol. The parent scaffold, octahydro-1H-indene, consists of a fully saturated six-membered ring fused to a five-membered ring (a hydrindane system).
The Inhoffen-Lythgoe diol is specifically (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol [1]. The mapping of the original steroid numbering to the IUPAC octahydroindenol numbering is critical for regioselective functionalization:
-
Steroid C8 (Hydroxyl): Maps to the C4 position of the octahydroindenol. This secondary alcohol is sterically hindered by the adjacent ring fusion.
-
Steroid C13 (Angular Methyl): Maps to the C7a position, locking the trans-fused stereochemistry of the bicyclic system.
-
Steroid C14 (Bridgehead CH): Maps to the C3a position.
-
Steroid C17 (Side-chain attachment): Maps to the C1 position, bearing the (2S)-1-hydroxypropan-2-yl moiety derived from the cleavage of the C22-C23 double bond of Vitamin D2.
Because the trans-hydrindane system is conformationally rigid, the spatial orientation of the C4 hydroxyl (equatorial-like) and the C1 side chain (pseudo-equatorial) dictates the thermodynamic outcomes of subsequent functionalizations.
Quantitative Data Summary
Table 1 summarizes the critical physicochemical and structural parameters of the Inhoffen-Lythgoe diol, providing a baseline for analytical verification during synthesis.
| Property | Value / Description |
| IUPAC Name | (1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| Core Scaffold | Octahydro-1H-indene (Bicyclo[4.3.0]nonane) |
| Ring Fusion | trans-fused (C3a and C7a relationship) |
| Stereocenters | 5 defined chiral centers (1R, 2S-sidechain, 3aR, 4S, 7aR) |
Retrosynthetic Origins & Experimental Protocol
The traditional and most scalable route to the Inhoffen-Lythgoe diol is the exhaustive oxidative cleavage of Ergocalciferol (Vitamin D2). The choice of Vitamin D2 over Vitamin D3 is a deliberate mechanistic requirement: Vitamin D2 possesses a C22-C23 alkene in its side chain, allowing simultaneous cleavage of both the triene system (A/B rings) and the side chain to yield the diol directly [2].
Fig 1: Oxidative cleavage of Ergocalciferol to Inhoffen-Lythgoe Diol and Grundmann's Ketone.
Protocol 1: Exhaustive Ozonolysis of Ergocalciferol
This protocol is designed as a self-validating system; the visual cues (color changes) directly correlate to the mechanistic progression of the reaction.
-
Substrate Preparation: Dissolve 10.0 g of Ergocalciferol in a 1:1 mixture of anhydrous CH₂Cl₂ and Methanol (200 mL).
-
Causality: Methanol is strictly required to trap the highly reactive carbonyl oxide (Criegee intermediate) as a methoxy hydroperoxide. This prevents the formation of explosive, insoluble polymeric ozonides that occur in purely non-polar solvents.
-
-
Ozonolysis: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone (O₃) through the solution.
-
Validation: Continue purging until the solution turns a persistent, deep blue color. This indicates saturation of the solvent with unreacted ozone, confirming that all electron-rich olefins (the diene and the C22-C23 double bond) have been fully cleaved.
-
-
Quenching & Reduction: Immediately purge the system with Argon for 15 minutes to expel excess ozone (the blue color will fade to clear/pale yellow). Add Sodium Borohydride (NaBH₄, 5.0 eq) in small portions. Allow the mixture to slowly warm to room temperature over 2 hours.
-
Causality: NaBH₄ reduces the methoxy hydroperoxide intermediates directly to the corresponding primary and secondary alcohols, generating the diol in a single pot without requiring a separate reductive cleavage step (like dimethyl sulfide).
-
-
Isolation: Quench the remaining hydride with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure octahydroindenol derivative.
Synthetic Utility in Complex Molecule Construction
The Inhoffen-Lythgoe diol is not a final target but a launchpad. Its utility lies in the differential reactivity of its two hydroxyl groups. The C1 side-chain primary-like alcohol (less hindered) can be selectively functionalized over the C4 secondary alcohol (sterically shielded by the octahydroindene ring fusion).
Side-Chain Elongation via Julia-Lythgoe Olefination
To synthesize Vitamin D analogues with modified side chains, the side-chain alcohol is typically activated as a tosylate. This allows for nucleophilic displacement or coupling via the Julia-Lythgoe olefination[3].
Protocol 2: Solid-Phase Julia-Lythgoe Olefination
-
Regioselective Tosylation: Treat the Inhoffen-Lythgoe diol with p-Toluenesulfonyl chloride (TsCl) and Pyridine at 0 °C.
-
Causality: The temperature control and the inherent steric bulk of the C4 position ensure that >95% of the tosylation occurs exclusively at the side-chain alcohol.
-
-
Thioether Formation & Oxidation: React the resulting monotosylate with a polymer-bound thiolate resin. Wash extensively, then oxidize the sulfide to a sulfone using m-CPBA.
-
Validation: The use of a solid-phase support allows for driving the reaction to completion with excess reagents, as impurities are simply washed away from the resin.
-
-
Carbanion Generation & Coupling: Swell the resin in anhydrous toluene. Add n-BuLi at -78 °C to generate the α-sulfonyl carbanion (indicated by a distinct yellowing of the beads). Introduce the target aldehyde (e.g., 3-methylbut-2-en-1-al). The resulting alkoxide undergoes reductive elimination to form the new C-C double bond, successfully elongating the octahydroindenol side chain.
A-Ring Attachment via Lythgoe-Wittig-Horner Coupling
Once the side chain is established, the C4 hydroxyl of the octahydroindenol is oxidized (e.g., via Dess-Martin periodinane or Swern oxidation) to yield Grundmann's ketone . This ketone is the direct electrophilic partner for the Lythgoe-Wittig-Horner coupling, reacting with an A-ring phosphine oxide anion to reconstruct the conjugated triene system of Vitamin D analogues.
Fig 2: Convergent synthesis of Vitamin D analogues via Lythgoe-Wittig-Horner coupling.
Beyond Steroids: Total Synthesis of Hortonones
The octahydroindenol core of the Inhoffen-Lythgoe diol is also exploited outside of Vitamin D chemistry. For example, it has been utilized in the protecting-group-free total synthesis of Hortonones A-C [4]. By leveraging the contiguous stereocenters of the diol, researchers performed a TMS-diazomethane mediated regioselective homologation to expand the six-membered ring of the octahydroindene into a cycloheptanone, proving the versatility of this chiral pool starting material.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11042078, Inhoffen Lythgoe diol." PubChem, [Link]
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F. A. Carey, R. J. Sundberg. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer, [Link] (General reference for ozonolysis mechanisms of dienes).
-
S. Takahashi, et al. "Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction." Journal of Combinatorial Chemistry, PMC1559701, [Link]
-
M. A. Avery, et al. "A Protecting Group-Free Synthesis of (−)-Hortonones A-C from the Inhoffen-Lythgoe Diol." Organic & Biomolecular Chemistry, PMC5010469, [Link]
The Hydrindane Scaffold: A Privileged Core for Biologically Active Alcohol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The hydrindane core, a bicyclic system consisting of a fused cyclohexane and cyclopentane ring, represents a pivotal structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Its conformational rigidity and stereochemical complexity provide a unique three-dimensional framework for the precise orientation of functional groups, making it a "privileged scaffold" in medicinal chemistry. This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of hydrindane-based alcohol derivatives, a subclass of compounds with significant therapeutic potential. We will explore their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, and provide detailed experimental protocols for their assessment. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the hydrindane framework.
The Hydrindane Core: A Foundation for Bioactivity
The prevalence of the hydrindane skeleton in nature is a testament to its evolutionary selection as a stable and versatile scaffold for molecular recognition.[3] Found in a wide range of natural products, including terpenoids and steroids, the hydrindane motif is associated with a spectrum of biological activities, from antimicrobial and anti-inflammatory to antiviral and anticancer effects.[1][2] The presence of hydroxyl groups on this scaffold can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets, thereby modulating its pharmacokinetic and pharmacodynamic properties.
The stereochemistry of the ring fusion in hydrindanes can be either cis or trans, leading to distinct three-dimensional shapes that can dramatically impact biological activity. The cis-hydrindane motif is particularly common in bioactive natural products.[1][2][3] The strategic placement of alcohol functionalities on this rigid framework allows for the fine-tuning of interactions with specific enzymes and receptors.
Synthetic Strategies for Accessing Hydrindane-Based Alcohols
The construction of the hydrindane core with controlled stereochemistry and functionality is a key challenge in the synthesis of these bioactive molecules. Several powerful synthetic strategies have been developed to this end.
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the stereoselective synthesis of complex cyclic systems, including hydrindanes.[4] This approach involves the creation of a diene and a dienophile within the same molecule, which then undergo a cycloaddition to form the bicyclic hydrindane core. The stereochemistry of the newly formed ring system can be controlled by the geometry of the starting materials and the reaction conditions. Subsequent reduction of carbonyl functionalities or hydration of double bonds can then introduce the desired alcohol groups.
Sequential Michael/Aldol Reactions
A convergent and highly efficient method for the synthesis of functionalized hydrindanes involves a sequence of organocatalytic Michael addition followed by a Mukaiyama aldol reaction.[4] This strategy allows for the precise installation of stereocenters and the introduction of various functional groups, including precursors to hydroxyl moieties. The resulting highly functionalized intermediates can then be further elaborated to afford the target hydrindane-based alcohols.[4]
Experimental Protocol: A Generalized Approach to Hydrindane Synthesis via Sequential Michael/Mukaiyama Aldol Addition [4]
-
Organocatalytic Michael Addition:
-
To a solution of an appropriate enal in an anhydrous solvent (e.g., toluene), add a 1,3-dicarbonyl compound and an organocatalyst (e.g., a prolinol-derived catalyst).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purify the resulting Michael adduct by column chromatography.
-
-
Mukaiyama Aldol Reaction:
-
To a solution of the purified Michael adduct in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), add a Lewis acid (e.g., TiCl₄).
-
Slowly add a silyl enol ether and stir the reaction for several hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Cyclization and Functional Group Manipulation:
-
The resulting product can then undergo further transformations, such as an intramolecular Diels-Alder reaction, to form the hydrindane ring system.[4]
-
Subsequent reduction of carbonyl groups (e.g., with NaBH₄) or other standard functional group interconversions can be used to introduce the desired alcohol functionalities.
-
Biological Activities of Hydrindane-Based Derivatives
While specific research on hydrindane-based alcohols is an emerging field, the broader class of hydrindane derivatives and structurally related compounds, such as hydrazones, have demonstrated a wide range of promising biological activities. The principles learned from these related compounds can guide the design and evaluation of novel hydrindane-based alcohols.
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is a global health priority. Hydrindane-containing natural products and their synthetic analogues have shown potential in this area.[1][2] Structurally related hydrazone derivatives have also been reported to possess significant antibacterial and antifungal properties.[5][6]
Mechanism of Action: The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For some antifungal hydrazones, it is suggested that they may act by inhibiting enzymes crucial for fungal cell wall synthesis, such as 1,4-alpha demethylase.[5] The lipophilicity of the hydrindane core can facilitate the passage of the molecule through the microbial cell membrane.
Experimental Protocol: Evaluation of Antimicrobial Activity
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of Steroidal Hydrazones [5]
| Compound | Test Organism | MIC (mg/mL) |
| Hydrazone Derivative 1 | Bacillus cereus | 0.37 - 3.00 |
| Hydrazone Derivative 2 | MRSA | Superior to ampicillin |
| Hydrazone Derivative 3 | Candida albicans | 0.37 - 1.50 |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in a wide range of diseases. Hydrindane-based compounds have emerged as promising candidates for the development of novel anti-inflammatory agents.[1][2] The anti-inflammatory effects of structurally related hydrazone derivatives have been well-documented, with mechanisms involving the modulation of key inflammatory mediators.[7][8][9]
Mechanism of Action: The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[9] Some hydrazone derivatives have been shown to exert their effects by inhibiting the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[9] Others may act by inhibiting enzymes like cyclooxygenase (COX) or by interfering with the release of inflammatory mediators like histamine.[7][10]
Signaling Pathway: NF-κB Mediated Inflammation
Caption: Inhibition of the NF-κB signaling pathway by hydrindane derivatives.
Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rodents: [8]
-
Administer the test compound or vehicle (control) to a group of rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).
-
After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-treated control group.
Anticancer Activity
The hydrindane scaffold is present in numerous natural products with demonstrated anticancer properties.[1][2] Synthetic hydrindane derivatives and related hydrazones have also shown significant cytotoxic activity against various cancer cell lines.[11]
Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[11] Some hydrazone derivatives have been shown to induce apoptosis by increasing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[11] Phytochemicals, including those with structures related to hydrindanes, can modulate various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways.[12][13]
Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by hydrindane derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay
MTT Assay for Cell Viability: [11]
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Representative Cytotoxic Activity of Hydrazide-Hydrazone Derivatives [11]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 |
| Derivative 3h (with pyrrole ring) | MCF-7 (Breast) | 2.99 |
| Derivative 3h (with pyrrole ring) | HT-29 (Colon) | 1.71 |
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of hydrindane-based alcohol derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. Key structural features to consider include:
-
Stereochemistry of the Ring Fusion: The cis or trans fusion of the hydrindane rings significantly impacts the overall shape of the molecule and its ability to fit into the binding site of a biological target.
-
Position and Stereochemistry of the Alcohol Group(s): The location and orientation of hydroxyl groups determine their potential to act as hydrogen bond donors and acceptors, which is critical for molecular recognition.
-
Presence of Other Functional Groups: The addition of other substituents, such as halogens, alkyl groups, or aromatic rings, can influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its biological activity.
Future Directions and Conclusion
Hydrindane-based alcohol derivatives represent a promising class of compounds with diverse therapeutic potential. While research in this specific area is still developing, the established biological activities of the broader hydrindane family and structurally related compounds provide a strong foundation for future investigations.
Future research should focus on:
-
The synthesis of diverse libraries of hydrindane-based alcohols with varying stereochemistry and substitution patterns.
-
Systematic evaluation of these compounds in a range of biological assays to identify lead candidates for antimicrobial, anti-inflammatory, and anticancer applications.
-
Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
- Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLoS One.
- Antimicrobial Activity of Some Steroidal Hydrazones. Molecules.
- Synthesis of hydrindan derivatives related to vitamin D. The Journal of Organic Chemistry.
- Synthesis of Highly Functionalized Hydrindanes via Sequential Organocatalytic Michael/Mukaiyama Aldol Addition and Telescoped Hydrozirconation/Cross-Coupling as Key Steps: En Route to the AB System of Clifednamides. The Journal of Organic Chemistry.
- Selected natural products containing cis-hydrindane skeleton.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica.
- Stereoselective strategies for the synthesis of functionalized cis-hydrindanes in natural product synthesis. CSIR-NCL Library, Pune.
- Stereoselective Strategies for the Synthesis of Functionalized Cis-Hydrindanes in Natural Product Synthesis. European Journal of Organic Chemistry.
- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
- Therapeutic Potential of Hydrazones as Anti-Inflamm
- Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
- Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Publishing.
- Synthesis and Anticancer Activity of A-Ring-Modified Deriv
- Mechanism of action of Anti-inflammatory drugs.
- Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules.
- Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. Accounts of Chemical Research.
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- Modulation of Tumour-Related Signaling Pathways By Natural Pentacyclic Triterpenoids And Their Semisynthetic Derivatives.
- Modulation of inflammatory signaling pathways by phytochemicals in ovarian cancer. Journal of Experimental & Clinical Cancer Research.
- Phytochemicals as Modulators of Long Non-Coding RNAs and Inhibitors of Cancer-Rel
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- 9. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemicals as Modulators of Long Non-Coding RNAs and Inhibitors of Cancer-Related Carbonic Anhydrases [mdpi.com]
Methodological & Application
Protocol for the Catalytic Hydrogenation of Hexahydroindenone to Octahydroindenol
Executive Summary
The bicyclic octahydroindenol scaffold is a highly privileged structural motif, serving as a critical intermediate in the synthesis of rigid pharmacophores, sesquiterpenes, and high-value cyclopentanone-derived fragrances (e.g., jasmonoids and Magnolione)[1, 2]. The transformation of hexahydroindenone to octahydroindenol requires the exhaustive reduction of both an
This Application Note details a highly efficient, one-pot catalytic hydrogenation protocol. By utilizing Adams' catalyst (PtO
Mechanistic Causality & Stereochemical Control
The reduction of hexahydroindenone is a sequential two-step cascade. Understanding the kinetic and thermodynamic parameters of this cascade is essential for controlling chemoselectivity and stereoselectivity.
-
Chemoselectivity (The Kinetic Bias): The catalytic hydrogenation of the C=C bond is kinetically favored over the C=O bond due to the stronger
-coordination of the olefin to the transition metal surface [3]. Consequently, the reaction proceeds via a saturated hexahydroindanone intermediate. If a less active catalyst (like Pd/C) is used under mild conditions, the reaction will stall at this intermediate. To drive the reaction to the fully saturated alcohol, a more active oxophilic catalyst (PtO or Ru/C) is required. -
Stereoselectivity (Facial Delivery): Hydrogenation on a heterogeneous metal surface proceeds via syn-addition (the Horiuti-Polanyi mechanism). The metal catalyst approaches the less sterically hindered face of the bicyclic system. For hexahydroindenones, this typically establishes a thermodynamically favored cis-fused ring system, while the subsequent ketone reduction delivers the hydroxyl group syn to the newly formed bridgehead protons, yielding specific diastereomers.
Figure 1: Sequential catalytic hydrogenation pathway from hexahydroindenone to octahydroindenol.
Catalyst Selection Matrix
Selecting the correct catalyst dictates whether the reaction stops at the ketone or proceeds to the alcohol. The table below summarizes the causality behind catalyst selection for this specific transformation [3].
| Catalyst | C=C Reduction | C=O Reduction | Optimal Conditions | Mechanistic Rationale & Application |
| PtO | Excellent | Excellent | 25–50 °C, 50 psi H | Optimal for one-pot synthesis. Highly active for both functional groups; Pt is oxophilic enough to reduce the ketone efficiently. |
| Pd/C (10%) | Excellent | Poor | 25 °C, 15–30 psi H | Not recommended for full reduction. Pd lacks the oxophilicity to reduce aliphatic ketones under mild conditions. Stalls at hexahydroindanone. |
| Ru/C (5%) | Moderate | Excellent | 70–100 °C, 500 psi H | Optimal for industrial scale. Excellent for C=O, but requires elevated temperature and pressure to overcome the C=C activation barrier. |
| Raney Nickel | Good | Good | 50–80 °C, 100 psi H | Cost-effective alternative. Robust against poisons, but requires harsher conditions and poses pyrophoric handling risks. |
Self-Validating Experimental Protocol
This protocol utilizes PtO
Materials & Equipment
-
Substrate: Hexahydro-1H-inden-1-one (10.0 mmol, ~1.36 g)
-
Catalyst: Platinum(IV) oxide (PtO
, Adams' catalyst) (0.05 g, ~2 mol%) -
Solvent: Absolute Ethanol or Ethyl Acetate (30 mL)
-
Equipment: Parr shaker or high-pressure autoclave, Celite® 545, vacuum filtration setup.
Step-by-Step Methodology
-
Reaction Assembly:
-
Dissolve 10.0 mmol of hexahydroindenone in 30 mL of absolute ethanol in a 250 mL Parr reaction bottle.
-
Causality: Ethanol is chosen as a protic solvent because it facilitates the proton-coupled electron transfer required for ketone reduction, accelerating the second step of the cascade.
-
Carefully add 50 mg of PtO
. Safety Note: Do not add dry catalyst to a methanol/ethanol environment containing residual hydrogen, as it may auto-ignite.
-
-
Inert Purging:
-
Seal the reactor and purge the headspace with Nitrogen (N
) three times (pressurize to 30 psi, then vent). -
Causality: Removing oxygen prevents the explosive combustion of H
and prevents the oxidative deactivation of the active Pt(0) surface generated in situ.
-
-
Hydrogenation & In-Process Control (IPC):
-
Purge the vessel with H
gas three times, then pressurize to exactly 50 psi . -
Begin vigorous agitation. The black PtO
will rapidly reduce to active Pt(0) (a fine black suspension). -
Self-Validation Check: Monitor the pressure gauge. For a 10.0 mmol scale in a standard 250 mL vessel, the consumption of 20.0 mmol of H
(2 equivalents) will result in a specific, calculable pressure drop (e.g., ~15-18 psi depending on exact headspace volume). Once the pressure stabilizes at the calculated terminal value for >30 minutes, the reaction is complete.
-
-
Quenching & Filtration:
-
Vent the H
gas and purge the vessel three times with N . -
Filter the reaction mixture through a tightly packed pad of Celite® to remove the colloidal Pt(0) catalyst. Wash the pad with an additional 15 mL of ethanol.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude octahydroindenol as a colorless to pale-yellow oil.
-
Figure 2: Step-by-step experimental workflow for the batch hydrogenation process.
Analytical Validation
To ensure the trustworthiness of the resulting compound, orthogonal analytical techniques must be employed to confirm the dual reduction:
-
Infrared (IR) Spectroscopy: The most immediate and definitive proof of complete reduction. The strong, sharp carbonyl (C=O) stretching frequency at ~1710–1720 cm
must completely disappear. A broad, strong hydroxyl (O-H) stretch will appear at ~3300–3400 cm . -
GC-MS: Confirms the molecular weight shift. The starting material (C
H O, MW: 136.19) will shift to the fully saturated product (C H O, MW: 140.22). The absence of the intermediate hexahydroindanone (MW: 138.21) validates the completion of the ketone reduction. -
H NMR (400 MHz, CDCl
): The vinylic protons ( 5.0–6.5 ppm) present in the starting material will be entirely absent. A new multiplet will appear at 3.5–4.0 ppm, corresponding to the carbinol proton (CH-OH) of the newly formed secondary alcohol.
References
-
Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review ACS Omega, 2021. URL:[Link]
-
Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione Tetrahedron, 2014. URL:[Link]
-
Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview IntechOpen, 2012. URL:[Link]
Application Note: Stereoselective Reduction of Grundmann’s Ketone for Advanced CD-Ring Functionalization
Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, stereocontrol, and validated protocols for the synthesis of Vitamin D analogs.
Introduction & Strategic Scope
Grundmann’s ketone (an octahydro-1H-inden-4-one derivative) represents the highly conserved CD-ring fragment of the steroid nucleus. It is a cornerstone intermediate in the convergent synthesis of active Vitamin D analogs, including calcitriol, maxacalcitol, and MART-10[1].
While the intact ketone is frequently employed directly in Wittig-Horner olefinations to forge the C7-C8 double bond[2], accessing the C-8 alcohol via stereoselective reduction is essential for alternative coupling strategies. Specifically, reduction to the alcohol is the mandatory first step for synthesizing CD-ring sulfones used in the highly efficient Julia-Kocienski olefination[3], or for generating novel des-A,B-steroidal derivatives for oncology therapeutics[4].
As a Senior Application Scientist, I have designed this protocol guide to address the specific conformational biases of the trans-hydrindane system, ensuring that your reduction workflows are both predictable and scalable.
Mechanistic Insights: The Causality of Stereocontrol
The stereochemical outcome of reducing the C-8 ketone in the trans-hydrindane system is strictly dictated by the rigid conformation of the CD-ring. Understanding this topology is critical for rational experimental design.
-
Steric Shielding by the C-13 Angular Methyl: The β-face of the ketone is heavily shielded by the axial C-13 angular methyl group (steroid numbering).
-
Hydride Attack Trajectory: Small hydride donors, such as Sodium Borohydride (NaBH₄), approach the carbonyl carbon via the less sterically hindered α-face. This axial attack pushes the resulting alkoxide intermediate into the equatorial position, yielding the thermodynamically favored 8β-alcohol almost exclusively.
-
The Limitation of Bulky Hydrides: Attempting to force β-face attack using bulky hydrides (e.g., L-Selectride) to directly obtain the 8α-alcohol often yields poor conversion or mixed diastereomers. The steric penalty of the C-13 methyl group overrides the reagent's bulk, unlike in less sterically congested steroidal positions (e.g., C-7) where L-Selectride effectively provides the α-alcohol[5].
-
Strategic Workaround: The most reliable, self-validating system for accessing the sterically congested 8α-alcohol (axial hydroxyl) is a two-step sequence: highly diastereoselective NaBH₄ reduction to the 8β-alcohol, followed by stereochemical inversion via the Mitsunobu reaction.
Experimental Protocols: Self-Validating Workflows
Protocol A: Synthesis of 8β-Hydroxy-des-A,B-cholestane (Equatorial Alcohol)
Objective: High-yielding, α-face selective reduction of Grundmann's ketone.
Reagents:
-
Grundmann’s ketone scaffold (1.0 eq)
-
NaBH₄ (1.5 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) – Luche conditions are recommended to prevent over-reduction if sensitive side-chain functionalities are present.
-
Anhydrous Methanol (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve Grundmann’s ketone in anhydrous methanol and cool to 0 °C under an argon atmosphere.
-
Activation: Add CeCl₃·7H₂O and stir for 15 minutes. Causality: The oxophilic cerium ion complexes with the carbonyl oxygen, enhancing electrophilicity and strictly enforcing 1,2-hydride delivery.
-
Reduction: Add NaBH₄ portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas.
-
Validation (In-Process): Stir the reaction at 0 °C for 45 minutes. Monitor completion via TLC (Hexanes/EtOAc 4:1). The product 8β-alcohol will appear as a distinct, lower
spot compared to the less polar ketone. Stain with phosphomolybdic acid (PMA) and heat for visualization. -
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 8α-Hydroxy-des-A,B-cholestane via Mitsunobu Inversion
Objective: Stereoinversion of the 8β-alcohol to the sterically congested 8α-alcohol.
Reagents:
-
8β-alcohol intermediate (1.0 eq)
-
Triphenylphosphine (PPh₃, 2.0 eq)
-
p-Nitrobenzoic acid (PNBA, 2.0 eq)
-
Diethyl azodicarboxylate (DEAD, 2.0 eq)
-
Anhydrous THF (0.05 M)
Step-by-Step Methodology:
-
Complex Formation: Dissolve the 8β-alcohol, PPh₃, and PNBA in anhydrous THF at 0 °C under argon.
-
Activation & Validation: Add DEAD dropwise over 15 minutes. Self-Validation: The solution will immediately turn deep yellow upon DEAD addition, indicating the formation of the active betaine intermediate. The color will slowly fade to pale yellow as the reaction proceeds, serving as a visual indicator of phosphonium consumption.
-
Inversion: Allow the reaction to warm to room temperature and stir for 12 hours. Causality: The bulky oxyphosphonium leaving group forces the carboxylate nucleophile to attack exclusively from the hindered β-face via an
mechanism. -
Purification: Concentrate the mixture and isolate the p-nitrobenzoate ester via silica gel chromatography.
-
Hydrolysis: Hydrolyze the ester using K₂CO₃ (3.0 eq) in MeOH/H₂O (4:1) at room temperature for 4 hours to unveil the pure 8α-alcohol.
Quantitative Data Summary
Table 1: Stereochemical Outcomes of C-8 Ketone Reduction and Inversion Strategies
| Method / Reagent | Primary Attack Face | Major Product | Diastereomeric Ratio (dr) | Typical Yield |
| NaBH₄ / MeOH | α-face (axial) | 8β-Alcohol (equatorial) | > 95:5 | 92 - 96% |
| NaBH₄ / CeCl₃ (Luche) | α-face (axial) | 8β-Alcohol (equatorial) | > 98:2 | 95 - 98% |
| L-Selectride / THF | Mixed / Reagent hindered | Mixture (8β / 8α) | Variable | < 50% |
| Mitsunobu Inversion | β-face ( | 8α-Alcohol (axial) | > 99:1 | 75 - 82% (Over 2 steps) |
Workflow Visualization
Caption: Workflow for the stereoselective reduction of Grundmann's ketone and downstream functionalization.
References
-
Title: Stereoselective Reduction of C-20 Ketone of Vitamin D CD-ring and a New Synthetic Approach to Maxacalcitol Source: nih.gov URL: [Link]
-
Title: Synthesis and Biological Activities of 14-epi-MART-10 and 14-epi-MART-11: Implications for Cancer and Osteoporosis Treatment Source: iiarjournals.org URL: [Link]
-
Title: Potent 19-norvitamin D analogs for prostate and liver cancer therapy Source: nih.gov URL: [Link]
-
Title: 2-Ethyl and 2-Ethylidene Analogues of 1r,25-Dihydroxy-19-norvitamin D3 Source: uw.edu.pl URL: [Link]
-
Title: Efficient Chemoenzymatic Synthesis, Cytotoxic Evaluation, and SAR of Epoxysterols Source: acs.org URL: [Link]
Sources
- 1. Stereoselective reduction of C-20 ketone of vitamin D CD-ring and a new synthetic approach to maxacalcitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 3. Synthesis and Biological Activities of 14-epi-MART-10 and 14-epi-MART-11: Implications for Cancer and Osteoporosis Treatment | Anticancer Research [ar.iiarjournals.org]
- 4. Potent 19-norvitamin D analogs for prostate and liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Protection Strategies for the C4-Hydroxyl Group in Hydrindane Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Structural Context
Hydrindanes (bicyclo[4.3.0]nonanes) are ubiquitous structural motifs found in a vast array of bioactive natural products, including secosteroids (e.g., Vitamin D analogs), complex diterpenes, and various pharmaceutical intermediates. Within this fused bicyclic framework, the C4 position—often located adjacent to the ring junction depending on the specific numbering scheme (e.g., the A-ring of secosteroids or the C-ring of daphnanes)—presents unique steric and stereoelectronic challenges.
Orthogonal protection of the C4-hydroxyl group is a critical strategic node in total synthesis. It dictates the stereochemical outcome of downstream couplings and ensures the survival of the hydrindane core under harsh conditions, such as radical-mediated cyclizations or organometallic additions. For instance, the manipulation and protection of the C1 and C4 hydroxyl groups in A-ring precursors are foundational steps in the modular synthesis of 19-nor-Vitamin D analogs[1].
Mechanistic Causality in Reagent Selection
The selection of a protecting group for the C4-OH cannot be arbitrary; it must be governed by the specific steric environment of the hydrindane bridgehead and the thermodynamic requirements of the downstream synthetic sequence.
-
Steric Shielding vs. Electrophilicity: The concave/convex topology of a cis- or trans-hydrindane system often sterically shields the C4-OH. In the total synthesis of the complex diterpene resiniferatoxin, the tertiary C4-hydroxyl group is highly encumbered[2]. Standard nucleophilic substitution utilizing silyl chlorides (e.g., TBSCl) fails because the activation energy required to form the transition state is insurmountable at standard temperatures. To overcome this, highly electrophilic silyl triflates (e.g., TMSOTf) must be employed. The triflate acts as a superior leaving group, generating a highly reactive silylium-like species that kinetically traps the hindered alcohol[2].
-
Base Selection (Thermodynamic Control): When using highly reactive triflates, the choice of base is equally critical. 2,6-Lutidine is preferred over pyridine or triethylamine. Its ortho-methyl groups provide steric bulk that prevents the nitrogen lone pair from attacking the silicon center, ensuring the base merely acts as an acid scavenger (neutralizing triflic acid) rather than competing with the C4-OH for the electrophile.
-
Deprotection Thermodynamics: Unmasking the C4-OH typically relies on the thermodynamic driving force of the Si–F bond. In the enantioselective total synthesis of (-)-zygadenine, a global deprotection strategy was executed using tetrabutylammonium fluoride (TBAF)[3],[4]. The Si–F bond (~140 kcal/mol) is significantly stronger than the Si–O bond (~110 kcal/mol), driving the cleavage forward under mild conditions that leave the sensitive hydrindane stereocenters intact[3].
Quantitative Comparison of C4-OH Protecting Groups
To facilitate optimal protecting group selection, the following table summarizes the quantitative and qualitative parameters of common silyl and ether protections applied to hydrindane systems.
| Protecting Group | Reagent System | Relative Cleavage Rate (TBAF) | Steric Tolerance (Ability to protect hindered C4-OH) | Acid Stability | Base & Nucleophile Stability |
| TMS (Trimethylsilyl) | TMSOTf / 2,6-Lutidine | Very Fast (< 10 min) | High (Ideal for tertiary/hindered C4-OH) | Very Low | Moderate |
| TBS (tert-Butyldimethylsilyl) | TBSCl / Imidazole | Moderate (1–2 hours) | Moderate (Standard for primary/secondary C4-OH) | Low | High |
| TIPS (Triisopropylsilyl) | TIPSOTf / 2,6-Lutidine | Slow (12–24 hours) | Low-Moderate | Moderate | Very High |
| MOM (Methoxymethyl) | MOMCl / DIPEA | N/A (Requires Acid) | Moderate | Very Low | Very High |
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure the structural integrity of the hydrindane core is maintained.
Protocol A: Kinetic Protection of a Hindered Tertiary C4-Hydroxyl (TMS Ether)
Adapted from the synthesis of Resiniferatoxin intermediates[2].
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve the hydrindane intermediate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress unwanted skeletal rearrangements or elimination reactions common in strained bicyclic systems.
-
Reagent Addition: Add 2,6-lutidine (2.0 equiv) via syringe. Stir for 5 minutes. Dropwise add TMSOTf (1.5 equiv).
-
Self-Validation (Monitoring): Monitor the reaction via TLC (typically 20% EtOAc/Hexanes). The formation of a less polar spot indicates successful silylation. Critical Check: If unreacted starting material persists after 30 minutes, do not add more TMSOTf; excess triflic acid generation can cause hydrindane epimerization. Instead, verify the anhydrous nature of your solvent.
-
Quench & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ at 0 °C. Causality: The basic pH is mandatory. Any residual triflic acid present during solvent evaporation will immediately cleave the kinetically labile TMS ether, reverting the product to the starting material. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Thermodynamic Deprotection of C4-Silyl Ethers
Adapted from global deprotection strategies in complex diterpene synthesis[3].
-
Preparation: Dissolve the silyl-protected hydrindane (1.0 equiv) in anhydrous THF (0.05 M) under argon.
-
Fluoride Addition: Cool the solution to 0 °C. Dropwise add TBAF (1.0 M solution in THF, 1.2 equiv).
-
Self-Validation (Monitoring): Observe the reaction via TLC. The cleavage of the Si–O bond will result in a significantly more polar spot. The high thermodynamic driving force of the Si–F bond formation ensures this reaction is typically complete within 1 hour.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mild acidic quench protonates the resulting alkoxide. Avoid strongly basic aqueous workups (like NaOH), which can trigger retro-aldol reactions or epimerization of the newly unmasked hydrindane core. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Workflow Diagram: Protection Strategy Selection
Decision Matrix for C4-Hydroxyl Protection in Hydrindane Scaffolds
References
1.[1] Strategies for the Synthesis of 19-nor-Vitamin D Analogs - MDPI. URL:[Link] 2.[3] Enantioselective Total Synthesis of (-)-Zygadenine - ResearchGate. URL:[Link] 3.[4] Recent advancements in the synthesis of Veratrum alkaloids - PMC / NIH. URL:[Link] 4.[2] Total Synthesis of Resiniferatoxin Enabled by Radical-Mediated Three-Component Coupling and 7-endo Cyclization - Journal of the American Chemical Society (ACS Publications). URL:[Link]
Sources
Application Notes and Protocols for the Wittig-Horner Coupling of Octahydroindenol Derivatives
Introduction: The Strategic Importance of Octahydroindenol Scaffolds and the Horner-Wadsworth-Emmons Reaction
The octahydroindenol framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in the design of potent and selective therapeutic agents. These derivatives have found applications in the development of novel pharmaceuticals, including antiviral and anticancer agents.[1] The precise installation of exocyclic double bonds on this core structure is a common synthetic challenge, crucial for elaborating the molecular architecture and modulating biological activity.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the classic Wittig reaction, stands as a superior method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][3] Its advantages over the traditional Wittig reaction are notable: the phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than phosphonium ylides, and the water-soluble dialkylphosphate byproduct significantly simplifies purification.[2][4] This reaction is particularly well-suited for the olefination of sterically hindered ketones, such as those often found in bicyclic systems like octahydroindenol derivatives, and typically affords the thermodynamically more stable (E)-alkene with high selectivity.[2][5]
This guide provides a comprehensive overview of the application of the Horner-Wadsworth-Emmons reaction to octahydroindenol derivatives, offering detailed mechanistic insights, step-by-step protocols, and strategies for optimizing reaction conditions to achieve desired stereochemical outcomes.
Core Principles and Mechanism of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the reaction of a phosphonate-stabilized carbanion with a carbonyl compound.[3][6]
The key steps are:
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphoryl group, forming a nucleophilic phosphonate carbanion.[6] The choice of base is critical and can influence the reaction's stereochemical outcome.[7]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the octahydroindenol derivative, forming a tetrahedral intermediate. This step is typically the rate-limiting step of the reaction.[2]
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate collapses to form a four-membered oxaphosphetane ring, which then undergoes a syn-elimination to yield the alkene and a water-soluble dialkyl phosphate salt.[8] The stereochemistry of the final alkene is largely determined by the thermodynamics of the intermediate steps.[9]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol: (E)-Selective Olefination of an Octahydroindenone Derivative
This protocol details a general procedure for the Horner-Wadsworth-Emmons reaction of a representative octahydroindenone with triethyl phosphonoacetate to yield the corresponding (E)-α,β-unsaturated ester.
Materials:
-
Octahydroindenone derivative
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Carbanion: a. Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. b. Add anhydrous THF to the flask to create a suspension. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel. Hydrogen gas evolution will be observed. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.[5]
-
Reaction with the Octahydroindenone: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Add a solution of the octahydroindenone derivative (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6] b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[3] c. Combine the organic layers and wash with water and then with brine.[6] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3] e. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.[3][6]
Caption: Experimental Workflow for the HWE Reaction.
Optimization of Reaction Conditions and Stereoselectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can be influenced by several factors. While the reaction with stabilized phosphonates typically favors the (E)-alkene, the (Z)-alkene can be obtained using modified phosphonate reagents and specific reaction conditions.[2][7]
| Parameter | Effect on (E)-Selectivity | Rationale and Insights | References |
| Phosphonate Reagent | Bulky ester groups on the phosphonate (e.g., diisopropyl) can increase (E)-selectivity. | Increased steric hindrance in the transition state leading to the (Z)-alkene disfavors its formation. | [7] |
| Base/Counterion | Li⁺ > Na⁺ > K⁺ for (E)-selectivity. | Lithium salts promote the reversibility of the initial addition step, allowing for equilibration to the thermodynamically favored (E)-alkene intermediate. | [2][7] |
| Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) generally favor (E)-alkene formation. | Increased thermal energy allows the reaction to overcome the activation barrier for the retro-addition, facilitating equilibration to the more stable trans-intermediate. | [2][7] |
| Solvent | Aprotic solvents like THF or DME are commonly used. | The solvent can influence the aggregation state of the phosphonate carbanion and the stability of the intermediates. | [7] |
| Aldehyde/Ketone Structure | Increased steric bulk on the carbonyl substrate can enhance (E)-selectivity. | Steric interactions in the transition state leading to the (Z)-alkene become more pronounced with bulkier substrates. | [2] |
For the synthesis of (Z)-alkenes, the Still-Gennari modification is often employed.[4] This involves the use of phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) and a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures.[11][12]
Characterization of Olefin Products
The structure and stereochemistry of the resulting alkene products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constant (J-value) between the vinylic protons can distinguish between (E) and (Z) isomers. For (E)-alkenes, the trans-coupling constant is typically larger (around 12-18 Hz) than the cis-coupling constant for (Z)-alkenes (around 6-12 Hz).
-
¹³C NMR: The chemical shifts of the vinylic carbons and the carbon alpha to the ester can provide further structural confirmation.
-
-
Infrared (IR) Spectroscopy: The C=C stretching vibration of the alkene will be present, and the C=O stretch of the ester group will also be prominent.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful olefination reaction.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) | References |
| Low or No Yield | Incomplete deprotonation of the phosphonate. | Use a stronger base or ensure anhydrous conditions. | [10] |
| Low reactivity of the ketone. | Increase the reaction temperature or use a more reactive phosphonate reagent. | [5] | |
| Moisture in the reaction. | Use freshly distilled, anhydrous solvents and flame-dry all glassware. | [5] | |
| Poor (E/Z) Selectivity | Reaction conditions favor the kinetic (Z)-product. | Increase the reaction temperature to promote thermodynamic control. Use a lithium-based base. | [7] |
| Difficulty in Removing Phosphate Byproduct | Incomplete quenching or insufficient washing. | Ensure thorough mixing during the aqueous workup. Perform multiple extractions. | [7][13] |
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and highly versatile tool for the stereoselective synthesis of alkenes, particularly in the context of complex molecular scaffolds like octahydroindenol derivatives. By carefully selecting the phosphonate reagent, base, and reaction conditions, researchers can effectively control the stereochemical outcome of the olefination, enabling the synthesis of a wide range of analogs for applications in drug discovery and development. The ease of purification and the generally high yields make the HWE reaction an indispensable method in modern organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Lefèbvre, G., & Seyden-Penne, J. (1970). The mechanism of the Horner–Emmons modification of the Wittig reaction. Journal of the Chemical Society D: Chemical Communications, (19), 1308. [Link]
-
Vîlcu, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1845. [Link]
-
Ando, K. (2001). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 66(24), 8171–8176. [Link]
- Kajino, M., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. ARKIVOC, 2003(8), 93-101.
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Organic & Biomolecular Chemistry, 18(16), 3046–3053. [Link]
-
ResearchGate. (n.d.). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of phosphonate reagents 1 and 2. Retrieved from [Link]
-
Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. Retrieved from [Link]
-
MDPI. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]
-
BME OMIKK Repozitórium. (2025, February 28). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the HWE reaction conditions a. Retrieved from [Link]
-
RSC Publishing. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Wittig reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Retrieved from [Link]
-
PubMed. (2025, June 12). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Retrieved from [Link]
-
ScienceDirect. (n.d.). SYNTHESIS OF OCTAHYDROBENZO-1,2,3-DIAZAPHOSPHOLIDINE-2-OXIDES AND THEIR DERIVATIVES. Retrieved from [Link]
-
PubMed Central. (2024, March 28). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of octahydroquinazolinone derivatives using silica sulfuric acid as an efficient catalyst. Retrieved from [Link]
-
RSC Advances. (n.d.). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]
-
MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Retrieved from [Link]
-
PubMed Central. (n.d.). A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes. Retrieved from [Link]
Sources
- 1. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 13. reddit.com [reddit.com]
Application Notes and Protocols: The Strategic Synthesis of Chiral Hydrindan-4-ol Building Blocks
For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Abstract
The hydrindane motif, a fused bicyclo[4.3.0]nonane ring system, is a prevalent scaffold in numerous natural products and serves as a critical building block in medicinal chemistry.[1][2] The introduction of a hydroxyl group at the C4 position with defined stereochemistry yields a chiral hydrindan-4-ol, a versatile intermediate for constructing complex molecular architectures with precise three-dimensional orientations.[3][4] This document provides a comprehensive guide to the principal synthetic strategies for preparing enantiomerically pure hydrindan-4-ol building blocks, targeting researchers and professionals in drug discovery and chemical synthesis. We will explore three robust methodologies: asymmetric hydrogenation of prochiral indenones, diastereoselective reduction of ketones employing chiral auxiliaries, and enzymatic kinetic resolution of racemic hydrindan-4-ols. Each section will detail the underlying chemical principles, provide step-by-step experimental protocols, and present illustrative data to guide the synthetic chemist in selecting and implementing the most suitable approach.
The Significance of Chiral Hydrindan-4-ols in Drug Discovery
Chiral building blocks are fundamental in the synthesis of single-enantiomer drugs, which have become increasingly dominant in the pharmaceutical market due to their improved efficacy and safety profiles.[5][6][7] The rigid, conformationally restricted framework of the hydrindane system makes it an ideal scaffold for presenting pharmacophoric elements in a well-defined spatial arrangement, leading to enhanced binding affinity and selectivity for biological targets. Consequently, the development of efficient and scalable methods to access enantiomerically pure hydrindan-4-ols is of paramount importance for the advancement of modern drug discovery programs.[8][9]
Strategic Pathways to Enantiopure Hydrindan-4-ols
The creation of specific stereoisomers can be approached through several distinct synthetic philosophies. This guide will focus on three highly effective and widely adopted strategies.
Asymmetric Hydrogenation: An Atom-Economical Approach
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins and ketones, offering high efficiency and atom economy.[10][11] In the context of hydrindan-4-ol synthesis, this method is typically applied to a prochiral indenone precursor. The use of a chiral transition-metal catalyst, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine ligands (e.g., BINAP, DuPhos), facilitates the delivery of hydrogen to one face of the carbon-carbon double bond, thereby establishing the desired stereochemistry.[5][12][13] Subsequent reduction of the resulting chiral hydrindanone affords the target hydrindan-4-ol.
Core Principle: The chiral catalyst creates a chiral environment that forces the substrate to coordinate in a specific orientation, leading to a highly enantioselective hydrogenation.[11] The choice of ligand and metal is crucial for achieving high enantiomeric excess (ee).
Experimental Protocol: Asymmetric Hydrogenation of a Substituted Indenone
Materials:
-
Substituted 1-indenone
-
[Rh(cod)2]BF4 (or other suitable metal precursor)
-
(R,R)-Me-DuPhos (or other suitable chiral ligand)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, prepare the catalyst solution by dissolving [Rh(cod)2]BF4 (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed methanol.
-
In a separate vessel, dissolve the indenone substrate in degassed methanol.
-
Transfer both solutions to the high-pressure reactor under an inert atmosphere.
-
Seal the reactor, purge several times with hydrogen gas, and then pressurize to 10-50 atm.
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Once complete, carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture in vacuo.
-
The resulting chiral hydrindanone is then reduced using a standard reagent like NaBH4 in methanol.
-
Purify the final hydrindan-4-ol product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Illustrative Data:
| Catalyst System | H₂ Pressure | Temp. | Yield (%) | ee (%) |
| [Rh((R,R)-Me-DuPhos)]⁺ | 15 atm | 25 °C | >95 | >98 |
| [RuCl₂((S)-BINAP)] | 50 atm | 40 °C | >95 | >96 |
Data is representative and will vary based on the specific substrate and conditions.
Workflow Diagram: Asymmetric Hydrogenation
Sources
- 1. Diastereoselective syntheses of substituted cis-hydrindanones featuring sequential inter- and intramolecular Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Diastereo- and Enantioselective Synthesis of Polyfunctionalized Diquinanes, Hydrindanes, and Decalins Bearing a Hydroxyl Group at the Ring Junction / Synthesis, 2016 [sci-hub.red]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 11. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Minimizing epimerization at C3a/C7a in octahydroindene systems
Welcome to the Technical Support Center for Octahydroindene (Hydrindane) Stereocontrol . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with bridgehead epimerization at the C3a/C7a positions of bicyclo[4.3.0]nonane systems.
Here, we bridge the gap between theoretical thermodynamics and benchtop reality, providing causality-driven troubleshooting, self-validating protocols, and quantitative insights to preserve your stereocenters.
The Causality of C3a/C7a Epimerization
The octahydroindene (hydrindane) core is a ubiquitous scaffold in steroids, terpenoids, and modern pharmaceuticals[1]. Unlike the decalin (6-6) system, where the trans-fused isomer is overwhelmingly favored due to minimal ring strain, the hydrindane (6-5) system presents a delicate thermodynamic balance.
Epimerization at the C3a or C7a bridgehead carbons typically occurs via an enol or enolate intermediate when a carbonyl group is adjacent to the ring junction (e.g., 1-hydrindanone or 4-hydrindanone). Because the transition state forces the bridgehead carbon into a planar
The Angular Methyl Effect: In unsubstituted hydrindanes, the trans-isomer is slightly more stable. However, the introduction of an angular methyl group at the ring junction drastically alters the energy landscape. In the trans-configuration, the angular methyl group suffers severe 1,3-diaxial interactions with the axial protons of the cyclohexane ring. The cis-hydrindane, being conformationally flexible, can adopt a folded structure that minimizes these steric clashes, making it the thermodynamically favored product[3].
Mechanistic pathway of C3a/C7a epimerization via an enolate intermediate.
Quantitative Thermodynamic Data
To rationally design your synthesis, you must understand the energetic driving forces of your specific scaffold. The table below summarizes the thermodynamic equilibrium of various hydrindane systems.
| Hydrindane System | Major Isomer at Equilibrium | Approx. | Primary Structural Driver |
| Unsubstituted Hydrindane | trans | -1.0 (favoring trans) | Reduced steric interactions in the rigid 6-membered chair. |
| 1-Hydrindanone | cis | ~ -0.5 (favoring cis) | Relief of torsional strain adjacent to the cyclopentanone carbonyl. |
| 8-Methylhydrindane (Angular Methyl) | cis | -1.5 to -2.0 (favoring cis) | Avoidance of severe 1,3-diaxial interactions present in the trans form. |
| 4-Hydrindanone | trans | -0.2 (favoring trans) | Subtle balance of gauche interactions favoring the extended chair envelope. |
Frequently Asked Questions (FAQs)
Q1: Why does my trans-hydrindanone convert to the cis-isomer during a simple Wittig olefination? A1: Wittig reagents (ylides) are inherently basic. If your ketone is adjacent to the C3a/C7a bridgehead, the basicity of the ylide deprotonates the alpha-position, forming an enolate. Reprotonation thermodynamically favors the cis-isomer due to the relief of ring strain[2]. Solution: Switch to non-basic Horner-Wadsworth-Emmons (HWE) conditions using mild bases like LiCl/DBU, or utilize a Peterson olefination.
Q2: How can I confirm if epimerization has occurred without running an X-ray crystallographic analysis?
A2:
Q3: I am synthesizing a highly substituted trans-hydrindane via a Diels-Alder reaction, but I keep isolating the cis-isomer. Is this post-reaction epimerization?
A3: Not necessarily. If the cyclization occurs at high temperatures, you might be traversing the thermodynamically favored endo/exo transition state leading directly to the cis-isomer. To kinetically trap the trans-isomer, lower the reaction temperature and use a Lewis acid catalyst (e.g.,
Troubleshooting Workflow
Use the following diagnostic logic tree to identify and resolve the root cause of epimerization in your synthetic sequence.
Troubleshooting workflow for identifying and resolving epimerization triggers.
Self-Validating Experimental Protocols
To prevent epimerization, reactions must be strictly kinetically controlled. The following protocols are designed with built-in safeguards to maintain bridgehead integrity[4].
Protocol A: Kinetically Controlled Enolate Alkylation (Avoiding Base-Catalyzed Epimerization)
Causality: At room temperature, enolates equilibrate to their thermodynamic minimum. By conducting the reaction at cryogenic temperatures and quenching before warmup, the kinetic trans-stereocenter is preserved.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (0.1 M relative to substrate) and diisopropylamine (1.15 equiv).
-
Base Generation: Cool the solution to -78 °C. Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA. -
Enolization: Dissolve the trans-hydrindanone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise down the side of the flask over 15 minutes to prevent localized warming. Stir for 45 minutes at -78 °C.
-
Electrophile Addition: Add the highly reactive electrophile (e.g., allyl bromide or TMSCl) (1.5 equiv) dropwise.
-
Self-Validating Quench: Crucial Step. Do not allow the reaction to warm up. Quench the reaction at -78 °C by adding a large excess of saturated aqueous
. This ensures immediate protonation of any unreacted enolate under neutral/mildly acidic conditions, preventing base-catalyzed equilibration during the temperature ramp. -
Workup: Extract with diethyl ether, wash with brine, dry over
, and concentrate. Verify the retention of the trans-junction via H-NMR -coupling analysis before proceeding.
Protocol B: Buffered Ketal Hydrolysis (Avoiding Acid-Catalyzed Epimerization)
Causality: Strong aqueous acids (HCl, TsOH) protonate the ketone product, facilitating enolization. Using a mild, buffered Lewis/Brønsted acid system prevents the pH from dropping low enough to trigger enolization.
-
Solvent System: Dissolve the ketal-protected trans-hydrindane in a 10:1 mixture of Acetone and
(0.05 M). -
Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Never use unbuffered TsOH.
-
Reaction Monitoring: Stir at room temperature. Monitor strictly via TLC. The reaction may take 12-24 hours, but the mild conditions protect the C3a/C7a centers.
-
Quench: Once complete, add solid
(0.5 equiv) directly to the reaction mixture and stir for 10 minutes to neutralize the PPTS before removing the solvent under reduced pressure. -
Workup: Partition between EtOAc and water, dry the organic layer over
, and concentrate.
References
-
Gribble, G. W., et al. "Methodology for the Construction of the Bicyclo[4.3.0]nonane Core". MDPI. Available at:[Link]
-
Allinger, N. L., et al. "SECTION I: SYNTHESES OF POLYHYDROAZAPHENANTHRENES". DSpace@MIT. Available at:[Link]
-
Garg, N. K., et al. "Total Synthesis of (−)-Voacinol and (−)-Voacandimine C". Journal of the American Chemical Society. Available at: [Link]
Sources
Technical Support Center: Purification of Octahydro-inden-4-ol
Welcome to the Technical Support Center for the isolation and purification of octahydro-inden-4-ol (also known as bicyclo[4.3.0]nonan-4-ol or hexahydroindanol). This bicyclic alcohol is a critical intermediate in the synthesis of Vitamin D receptor activators[1] and a highly valued fragrance compound exhibiting camphor, patchouli, and musk notes[2].
Because its synthesis typically involves the catalytic hydrogenation of aromatic precursors (like 4-indanol), crude reaction mixtures often present a complex matrix of unreacted starting materials, over-reduced hydrocarbons, transition metal catalysts, and a mixture of diastereomers. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity isolation.
Purification Decision Workflow
The following logic tree outlines the standard purification pathways based on your experimental scale and purity requirements.
Figure 1: Decision matrix for the purification of octahydro-inden-4-ol from crude mixtures.
Troubleshooting FAQs
Q1: How do I effectively remove residual transition metal catalysts (e.g., Pt/C) before purification? A1: Fine carbon particulates and leached transition metals can catalyze unwanted isomerization or dehydration during downstream distillation. Do not rely on standard filter paper. Instead, filter the crude mixture through a tightly packed pad of Celite. Follow this by partitioning the filtrate between ethyl acetate and saturated aqueous sodium bicarbonate[1]. The mild base neutralizes trace acidic byproducts generated during hydrogenation, preventing acid-catalyzed degradation.
Q2: My reaction yielded a mixture of diastereomers. What is the most effective chromatographic strategy to resolve them? A2: Octahydro-inden-4-ol possesses multiple stereocenters, leading to cis/trans ring fusions and axial/equatorial hydroxyl configurations. These diastereomers can be resolved using silica gel flash chromatography. A solvent system of Hexane:Ethyl Acetate (typically 6:1 to 3:1) provides optimal resolution[3][4]. Causality: Equatorial hydroxyl groups generally experience less steric hindrance and interact more strongly with the stationary phase's silanol groups, causing them to elute slower than their axial counterparts.
Q3: How can I separate unreacted 4-indanol from the octahydro-inden-4-ol product without chromatography? A3: Take advantage of their distinct pKa values. 4-indanol is a phenol with a pKa of ~10, while octahydro-inden-4-ol is an aliphatic alcohol with a pKa of ~16. By washing your organic layer with an alkaline solution (e.g., 1M NaOH), the 4-indanol is deprotonated into a water-soluble phenoxide salt and partitions into the aqueous layer. The target aliphatic alcohol remains safely in the organic phase.
Q4: During vacuum distillation, I observe dehydration of the alcohol to octahydroindene. How do I prevent this? A4: Secondary bicyclic alcohols are highly susceptible to thermal dehydration, especially in the presence of trace acids. To prevent this, ensure your distillation glassware is base-washed. You can also add a trace amount of a high-boiling, non-nucleophilic base (like solid Na₂CO₃) directly to the distillation pot. Most importantly, utilize a high-vacuum setup (<0.1 Torr) to depress the boiling point to approximately 52–55 °C[5], completely avoiding the thermal degradation threshold.
Experimental Protocols
Protocol A: Silica Gel Flash Chromatography (Diastereomer Resolution)
Use this protocol when stereochemical purity is required for drug development applications.
-
Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using 100% hexanes. Causality: Slurry packing eliminates trapped air bubbles, preventing solvent channeling and ensuring sharp elution bands.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and add a small amount of silica gel. Evaporate the DCM to create a dry powder, then load this evenly onto the top of the column bed. Dry loading prevents the band broadening associated with liquid loading of viscous oils.
-
Elution: Elute using an isocratic mixture of 6:1 Hexane:Ethyl Acetate[4]. Collect fractions in small volumes (e.g., 10 mL for a 1g scale).
-
Validation Check: Spot fractions on a silica TLC plate. Because octahydro-inden-4-ol lacks a UV chromophore, you must visualize the spots using a chemical stain (e.g., Phosphomolybdic acid (PMA) or KMnO₄) followed by heating. A successful resolution will show distinct spots. The complete absence of UV activity at 254 nm confirms the successful removal of any aromatic 4-indanol.
Protocol B: High-Vacuum Fractional Distillation (Scale-Up)
Use this protocol for bulk purification, such as in fragrance manufacturing.
-
Pre-treatment: Dissolve the crude oil in diethyl ether and wash sequentially with 1M NaOH (to remove phenolic impurities) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased for high vacuum. Add a magnetic stir bar and 10 mg of anhydrous Na₂CO₃ to the distillation pot to buffer against trace acids.
-
Fractionation: Apply high vacuum (< 0.05 Torr). Slowly increase the oil bath temperature. Discard the early fore-run (typically containing low-boiling hydrocarbon byproducts).
-
Validation Check: Collect the main fraction when the vapor temperature stabilizes at 52–55 °C[5]. A stable temperature plateau is a self-validating indicator of purity. If the temperature fluctuates, co-distillation of impurities is occurring, and the fraction should be redistilled.
Quantitative Data Summaries
Table 1: Physicochemical Comparison of Precursor and Product
| Property | 4-Indanol (Starting Material) | Octahydro-inden-4-ol (Product) |
| Molecular Weight | 134.18 g/mol | 140.22 g/mol |
| Chemical Nature | Aromatic Phenol | Bicyclic Aliphatic Secondary Alcohol |
| Boiling Point | 118–119 °C at 10 Torr[6] | 52–55 °C at 0.04 Torr[5] |
| Acidity (pKa) | ~10 (Soluble in 1M NaOH) | ~16 (Insoluble in 1M NaOH) |
| UV Absorbance | Strong at 254 nm | None (Requires chemical staining) |
| Primary Application | Synthesis Precursor | Vitamin D Analogs[1], Fragrances[2] |
References
- US8377913B2 - Vitamin D receptor activators and methods of making - Google Patents.
- Stereoselective Synthesis of 24-Fluoro-25-Hydroxyvitamin D3 Analogues and Their Stability to hCYP24A1-Dependent Catabolism.
- Calcitriol derivatives with two different side-chains at C-20. Part 4: Further chain modifications that alter VDR-dependent monocytic differentiation potency in human leukemia cells.
- KR100472895B1 - Oxidation Catalytic System and Oxidation Process Using the Same.
- 4-Indanol - CAS Common Chemistry.
- The Journal of Organic Chemistry 1975 Volume 40 No.7.
Sources
- 1. US8377913B2 - Vitamin D receptor activators and methods of making - Google Patents [patents.google.com]
- 2. KR100472895B1 - Oxidation Catalytic System and Oxidation Process Using the Same - Google Patents [patents.google.com]
- 3. Stereoselective Synthesis of 24-Fluoro-25-Hydroxyvitamin D3 Analogues and Their Stability to hCYP24A1-Dependent Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitriol derivatives with two different side-chains at C-20. Part 4: Further chain modifications that alter VDR-dependent monocytic differentiation potency in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Ozonolysis Optimization for Hydrindanol Synthesis
Welcome to the Technical Support Center for hydrindanol production. The hydrindane core (bicyclo[4.3.0]nonane) is a ubiquitous structural motif in steroids, terpenoids, and active pharmaceutical ingredients[1]. A highly effective and atom-economical method for constructing this core involves the ozonolysis of a cyclohexene or cyclopentene precursor to generate a keto-aldehyde, followed by an intramolecular aldol cyclization and reductive workup[2].
This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-fidelity stereocontrol and yield during your synthesis.
I. Mechanistic Workflow: Ozonolysis-Aldol Cascade
Ozonolysis-aldol cascade mechanism for hydrindanol synthesis, highlighting intermediate pathways.
II. Standard Operating Procedure: Reductive Ozonolysis for Keto-Aldehyde Precursors
To successfully construct the hydrindanol ring, the intermediate must be a precisely oxidized keto-aldehyde. The following protocol utilizes a self-validating reductive workup to prevent over-oxidation.
Step 1: Substrate Preparation
Dissolve the cyclic alkene precursor in anhydrous dichloromethane (
-
Causality: The addition of methanol helps trap the highly reactive Criegee intermediate as a methoxy hydroperoxide, which is often easier to reduce and prevents the formation of explosive polymeric ozonides common in pure non-polar solvents.
Step 2: Thermal Stabilization Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C[3].
-
Causality: Cryogenic temperatures are critical to stabilize the primary molozonide (1,2,3-trioxolane) and prevent uncontrolled, exothermic fragmentation before saturation is complete.
Step 3: Ozonation
Bubble an
-
Self-Validation: Continue bubbling until a persistent pale blue color saturates the solution. This acts as an internal visual indicator that the alkene is fully consumed and excess ozone is present in the solvent[3].
Step 4: Inert Purging Switch the gas stream to pure Argon or Nitrogen. Purge for 10-15 minutes until the blue color completely dissipates[3].
-
Self-Validation: Vent the exhaust through a KI/starch indicator trap; the trap will remain colorless once all residual ozone is safely purged from the system.
Step 5: Reductive Quench Add 1.5 to 2.0 equivalents of Dimethyl Sulfide (DMS) dropwise at -78 °C[4].
-
Causality: DMS attacks the peroxide bond of the secondary ozonide in a closed-shell polar mechanism. This yields the desired keto-aldehyde without generating radical species that cause over-oxidation to carboxylic acids[4].
Step 6: Maturation & Isolation Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Concentrate the mixture under reduced pressure. The DMSO byproduct can be removed via an aqueous wash[3].
III. Troubleshooting & FAQs
Q: My ozonolysis yields carboxylic acids instead of the keto-aldehydes required for hydrindanol cyclization. How do I prevent over-oxidation?
A: Over-oxidation is the hallmark of an oxidative workup or the presence of adventitious water, which forms hydroperoxides[3]. To ensure the reaction stops at the aldehyde—a strict prerequisite for the subsequent aldol condensation to form the hydrindanol ring—you must utilize a 4[4]. Reagents like Dimethyl Sulfide (DMS) or Triphenylphosphine (
Q: The reductive quench with DMS is taking too long, and I am observing epimerization at sensitive stereocenters before the aldol step. Are there faster alternatives?
A: Yes. If prolonged exposure to the reaction medium is degrading your stereocenters, consider using 5 for the reductive quench[5]. Adding 2 equivalents of pyridine directly to the ozonolysis mixture intercepts the carbonyl oxide (Criegee intermediate) to form a zwitterionic peroxyacetal, which decomposes into the carbonyl products in just 2-3 minutes[5]. This bypasses the formation of the highly stable secondary ozonide entirely, eliminating the hours-long warming period required for DMS or
Q: During the aldol cyclization of the ozonolysis product, I am getting the wrong hydrindanol stereoisomer (e.g., trans instead of cis). How is this controlled? A: The stereochemical outcome of the hydrindanol core depends heavily on the thermodynamic equilibration during the ring-closing aldol step[1]. In many natural terpenoids, the cis-hydrindanone is thermodynamically favored over the trans-isomer due to the minimization of 1,3-allylic strain[6]. If your target is the trans-hydrindane, you cannot rely on thermodynamic control; you must employ kinetically controlled cyclization conditions (e.g., using LDA at -78 °C) or utilize a bulky chiral auxiliary to direct the facial attack of the enolate[7].
Q: How do I safely scale up the ozonolysis of my hydrindane precursor without risking thermal runaway from ozonide accumulation?
A: Secondary ozonides are highly energetic and shock-sensitive. Batch scale-up increases the steady-state concentration of these intermediates to hazardous levels. For scale-up, transition to a continuous flow ozonolysis setup. Flow chemistry ensures that only micro-volumes of the ozonide are generated at any given time. Coupling this with an inline reductive quench—where a stream of
IV. Quantitative Data: Reductive Quenching Agents
Table 1: Comparison of Reductive Quenching Agents for Ozonolysis
| Quenching Agent | Equivalents Required | Reaction Temp | Time to Completion | Primary Byproduct | Yield Impact / Notes |
| Dimethyl Sulfide (DMS) | 1.5 - 2.0 | -78 °C to RT | 2 - 4 hours | DMSO | ~85-95%. Water-soluble byproduct; pungent odor[3][4]. |
| Triphenylphosphine ( | 1.0 - 1.2 | -78 °C to RT | 1 - 2 hours | Triphenylphosphine oxide | ~85-95%. Odorless; TPPO requires chromatographic removal[3]. |
| Zinc / Acetic Acid | Excess | 0 °C to RT | 1 - 3 hours | Zinc Oxide (ZnO) | ~80-90%. Heterogeneous mixture; requires filtration[3][4]. |
| Pyridine | 2.0 | -78 °C | 2 - 5 minutes | Pyridine N-oxide | ~83-90%. Organocatalytic; extremely fast; bypasses ozonide[5]. |
V. References
-
Progress in the Total Syntheses of trans-Hydrindane-Containing Terpenoids. ResearchGate. 1
-
Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. MDPI. 6
-
Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. 2
-
Ozonolysis with Reductive Workup (O3, then DMS). OrgoSolver. 4
-
Optimizing Ozonolysis Quenching Conditions for Enhanced Aldehyde Synthesis: A Technical Guide. Benchchem.3
-
Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. PMC - NIH. 5
-
Chapelon 2007 | Organic Synthesis | Steroid. Scribd. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Separation of C4-Equatorial and C4-Axial Alcohol Isomers
Welcome to the Technical Support Center for chromatographic separations. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation of epimeric alcohols in cyclic systems (such as cyclohexanols, steroids, and pyranoses).
Below, you will find field-proven troubleshooting guides, mechanistic explanations, and validated protocols to resolve co-elution issues and achieve high-purity isolation of C4-equatorial and C4-axial isomers.
Fundamental Mechanisms (The "Why")
Q: Why do C4-axial and C4-equatorial isomers exhibit different retention times on silica gel?
A: The separation of these isomers on normal-phase silica gel is governed by the steric accessibility of the hydroxyl group, which dictates its ability to form hydrogen bonds with the stationary phase[1].
-
C4-Equatorial Alcohols: The hydroxyl group lies roughly in the plane of the ring, pointing outward. It is sterically unhindered, allowing for optimal, strong hydrogen bonding with the silanol groups on the silica gel. This strong interaction results in higher retention.
-
C4-Axial Alcohols: The hydroxyl group points perpendicular to the ring and experiences significant 1,3-diaxial steric interactions with other axial protons or substituents on the same face of the ring[2]. This steric shielding physically prevents the hydroxyl oxygen from closely approaching the silica surface, resulting in weaker hydrogen bonding and lower retention.
Mechanistic pathway dictating the chromatographic retention of axial and equatorial alcohols.
Q: I am running a normal-phase flash column. Which isomer will elute first?
A: The C4-axial isomer will elute first (it has a higher
Chromatographic Troubleshooting & Workflows
Q: My isomers are co-eluting ( ). How can I optimize the mobile phase?
A: If the isomers are co-eluting, your mobile phase is likely too polar, causing both compounds to wash off the column before sufficient theoretical plates can act on them.
-
Reduce Solvent Polarity: Switch to a highly non-polar system (e.g., 95:5 Hexane/Ethyl Acetate or Hexane/Dichloromethane).
-
Isocratic Elution: Avoid gradients. A shallow, isocratic elution maximizes the subtle steric differences between the epimers.
-
Column Temperature: Running the column at a lower temperature can sometimes restrict the conformational mobility of the ring, sharpening the separation.
Q: What if optimization fails and the difference is still too small?
A: When intrinsic differences are insufficient, you must alter the causality of the separation via chemical derivatization . By converting the alcohol mixture into bulky esters (e.g., using 2-methoxy-2-(1-naphthyl)propionic acid [M
Troubleshooting workflow for the separation of co-eluting epimeric alcohols.
Step-by-Step Methodology: Derivatization-Assisted Separation
If you must utilize the derivatization route, follow this self-validating protocol to ensure scientific integrity and high recovery rates.
Step 1: Esterification (Amplifying Steric Differences)
-
Dissolve the crude alcohol mixture (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add a bulky acid chloride (e.g.,
-nitrobenzoyl chloride, 1.2 eq), Triethylamine (TEA, 2.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). -
Stir at room temperature under N
. -
Self-Validation: Monitor via TLC. The reaction is complete when the starting alcohol spots completely disappear, replaced by two new, distinct, UV-active ester spots.
Step 2: Normal Phase Separation
-
Quench the reaction with saturated aqueous NaHCO
, extract with DCM, dry over MgSO , and concentrate. -
Load the crude ester mixture onto a silica gel column or normal-phase HPLC.
-
Elute isocratically using Hexane/Ethyl Acetate (e.g., 90:10). The axial-ester will elute first, followed by the equatorial-ester.
Step 3: Hydrolysis (Regenerating the Alcohols)
-
Dissolve each separated ester fraction individually in a 3:1:1 mixture of THF/Methanol/Water.
-
Add Lithium Hydroxide (LiOH, 3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester.
-
Extract with Diethyl Ether, wash with brine, dry, and concentrate to yield the pure C4-axial and C4-equatorial alcohols.
Step 4: Final Validation via
-
Equatorial Alcohol: The C4 proton is axial. It couples with adjacent axial protons, resulting in large axial-axial coupling constants (
Hz). The signal will appear as a broad multiplet . -
Axial Alcohol: The C4 proton is equatorial. It only has small equatorial-axial and equatorial-equatorial coupling constants (
Hz). The signal will appear as a narrow multiplet .
Quantitative Data Presentation
Use the following table to quickly reference the comparative properties of your target isomers during method development.
| Property | C4-Equatorial Alcohol | C4-Axial Alcohol |
| Thermodynamic Stability | Higher (Minimal steric strain) | Lower (1,3-diaxial interactions) |
| Hydroxyl Accessibility | Unhindered | Sterically shielded |
| Silica Gel Affinity | Strong (Extensive H-bonding) | Weak (Restricted H-bonding) |
| Elution Order (Normal Phase) | Elutes Second (Lower | Elutes First (Higher |
| Axial proton: Broad multiplet (Large | Equatorial proton: Narrow multiplet (Small |
References
-
2.6: Axial and Equatorial Bonds in Cyclohexane Chemistry LibreTexts[Link]
-
Reduction of Ketones Using a Metal Hydride Reagent: 4-tert-Butylcyclohexanol Odinity[Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds Semantic Scholar / MDPI Molecules[Link]
-
Lesson 4: Separation Modes and their Mechanisms 2 Shodex HPLC[Link]
Sources
Validation & Comparative
Distinguishing cis- and trans-hydrindan-4-ol by 13C NMR
Distinguishing cis- and trans-Hydrindan-4-ol via C NMR: A Stereochemical Comparison Guide
As a Senior Application Scientist, I frequently encounter the challenge of assigning relative stereochemistry in complex bicyclic scaffolds. The hydrindane (bicyclo[4.3.0]nonane) ring system is a ubiquitous core in natural products, including steroids and terpenoids. The isomerism in these systems arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a)[1]. Precise stereochemical assignment is critical, as the spatial arrangement of the isomer fundamentally alters the physicochemical properties and biological activity of the resulting downstream products[2].
While 1D
Conformational Causality: The -Gauche Effect
The key to distinguishing between diastereomers lies in the distinct magnetic environments of their respective carbons, which are heavily influenced by their spatial orientations and ring conformations[4]. In
When two carbon atoms are separated by three bonds (
The trans-Hydrindane Framework
In trans-hydrindan-4-ol, the six-membered ring is locked in a rigid chair conformation, and the bridgehead protons are antiperiplanar. This rigid, extended equatorial-like framework minimizes transannular steric interactions. Consequently, the bridgehead carbons (C3a and C7a) experience fewer
The cis-Hydrindane Framework
In cis-hydrindan-4-ol, the bridgehead protons are syn. The cis-fusion forces the molecule into a more folded, compact geometry. Even though the cis-system possesses conformational flexibility (capable of ring-flipping), the time-averaged conformers inherently suffer from a higher degree of steric compression. This increased number of
Conformational dynamics and their causal relationship to 13C NMR chemical shifts.
Comparative Data Analysis
To objectively compare the two isomers, we must isolate the diagnostic carbons. Hydrindan-4-ol consists of 9 carbons:
-
Three Methine (CH) Carbons: C4 (carbinol), C3a (bridgehead), C7a (bridgehead).
-
Six Methylene (CH
) Carbons: C1, C2, C3, C5, C6, C7.
By analyzing the relative shift differences (
Table 1: Conformational and Chemical Shift Comparison
| Feature | trans-Hydrindan-4-ol | cis-Hydrindan-4-ol | Diagnostic Value |
| Ring Fusion Geometry | Antiperiplanar (anti) | Synclinal (syn) | Dictates overall molecular shape. |
| Conformational State | Rigid chair | Flexible / Folded | Determines time-averaged NMR signals. |
| Minimal | High | Drives the shielding effect. | |
| C3a / C7a Shift Range | ~42 – 47 ppm | ~35 – 40 ppm | Primary diagnostic metric. |
| C4 (Carbinol) Shift | ~68 – 74 ppm | ~65 – 70 ppm | Internal reference point. |
Self-Validating Experimental Protocol
A robust analytical method cannot rely on absolute chemical shifts alone, as concentration, solvent effects, and temperature can introduce variability. To ensure absolute trustworthiness, the following protocol utilizes a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to create a self-validating logic gate.
In a DEPT-135 spectrum, CH and CH
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh 25–40 mg of the purified hydrindan-4-ol isomer.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). Causality: CDCl is non-coordinating and minimizes solvent-induced conformational shifts. -
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Step 2: Data Acquisition
-
1D
C{1H} NMR: Acquire standard broadband-decoupled carbon spectra at 100 MHz. Set the relaxation delay ( ) to 2.0 seconds to ensure complete relaxation of the quaternary-like bridgehead carbons. Acquire a minimum of 512 scans for a high signal-to-noise ratio. -
DEPT-135 NMR: Acquire the DEPT-135 sequence using standard instrument parameters (typically 128 to 256 scans).
Step 3: Spectral Deconvolution & Assignment (The Validation Logic)
-
Phase and Baseline Correction: Process the DEPT-135 spectrum. Ensure the solvent peak (CDCl
triplet at 77.0 ppm) is phased to zero/nulled, as it lacks attached protons. -
Filter the Signals: Ignore all negative peaks (the six CH
carbons). Isolate the exactly three positive peaks . -
Identify the Internal Reference (C4): Locate the most downfield positive peak (typically between 65–75 ppm). Causality: The electronegative oxygen atom of the hydroxyl group strongly deshields the C4 carbon via the inductive
-effect. -
Evaluate the Bridgeheads (C3a & C7a): The remaining two positive peaks are unambiguously the bridgehead carbons.
-
If both peaks resonate above 42 ppm , the lack of
-gauche shielding confirms the trans-isomer . -
If both peaks resonate below 40 ppm , the strong
-gauche shielding confirms the cis-isomer .
-
Table 2: Expected DEPT-135 Signal Distribution
| Carbon Type | DEPT-135 Phase | Expected Shift Range | Assignment Logic |
| C4 (CH-OH) | Positive (Up) | 65 – 75 ppm | Deshielded by electronegative oxygen ( |
| C3a, C7a (CH) | Positive (Up) | 35 – 47 ppm | Differentiated by |
| C1, C2, C3, C5, C6, C7 (CH | Negative (Down) | 20 – 35 ppm | Filtered out to prevent signal overlap and confusion. |
Analytical Workflow
The following diagram illustrates the logical workflow for executing the self-validating DEPT-135 protocol.
Workflow for assigning hydrindan-4-ol stereochemistry using DEPT-135 and γ-gauche effects.
References
Mechanistic Grounding: The Hydrindane Stereochemical Challenge
Title: Elucidating Hydrindane Stereochemistry: A Comparative Guide to NOESY and Alternative NMR Techniques
Introduction Hydrindanes (bicyclo[4.3.0]nonanes) form the structural backbone of numerous biologically active terpenoids and steroids. Determining the relative stereochemistry at the ring junction (cis vs. trans) is a critical bottleneck in natural product synthesis and drug development. As a Senior Application Scientist, I frequently observe researchers defaulting to 1D ¹H NMR coupling constants, only to be confounded by the severe spectral overlap inherent to saturated hydrocarbon frameworks.
This guide provides a definitive, causality-driven comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative techniques for assigning hydrindane ring junctions. We will dissect the physical principles governing these experiments and provide a self-validating protocol to ensure your stereochemical assignments are unambiguous.
The hydrindane system consists of a fused cyclopentane and cyclohexane ring. Stereochemical assignment hinges on the relative orientation of the bridgehead protons (H-3a and H-7a).
-
cis-Hydrindane: The bridgehead protons are syn to each other, residing on the same face of the bicyclic system. Their spatial proximity (< 3.0 Å) yields a strong, diagnostic NOE cross-peak.
-
trans-Hydrindane: The bridgehead protons are anti (axial-axial relationship), pointing to opposite faces of the molecule. The distance exceeds 4.5 Å, meaning an NOE cross-peak between them is absent. Assignment must rely on NOEs between the bridgehead protons and adjacent axial protons on the cyclohexane ring ()[1].
Comparative Analysis: NOESY vs. Alternative Techniques
Why choose 2D NOESY over ROESY or J-coupling analysis? The decision is governed by molecular weight (tumbling rate) and spectral complexity.
Table 1: Performance Comparison of Stereochemical Assignment Techniques
| Technique | Primary Mechanism | Optimal Target Profile | Key Advantages | Limitations |
| 2D NOESY | Through-space cross-relaxation (Laboratory frame) | Small molecules (MW < 600 Da) | Maps all spatial correlations simultaneously; high resolution. | NOE approaches zero for medium molecules (MW 700-1200 Da) ()[2]. |
| 2D ROESY | Through-space cross-relaxation (Rotating frame) | Medium molecules (MW 700-1200 Da) | ROE is always positive; avoids the zero-crossing null effect[3]. | Lower sensitivity; prone to TOCSY (through-bond) artifacts[2]. |
| 1D Selective NOESY | 1D selective excitation | High-concentration, isolated peaks | Extremely fast (< 10 mins); high digital resolution[4]. | Requires a well-resolved target peak; misses global context. |
| J-Coupling (1D/COSY) | Through-bond scalar coupling (Karplus equation) | Rigid, unambiguous spin systems | Does not require spatial proximity; defines dihedral angles. | Fails in hydrindanes due to severe multiplet overlap in the 1.0-2.5 ppm region. |
Causality in Technique Selection:
The Nuclear Overhauser Effect (NOE) is highly dependent on the molecular correlation time (
Decision Workflow for Stereochemical Assignment
Diagram 1: Decision matrix for selecting the optimal through-space NMR technique.
Self-Validating Experimental Protocol: Gradient 2D NOESY for Small Molecules
To achieve unambiguous assignment of the hydrindane ring junction, the NOESY protocol must be rigorously optimized. A common failure mode is setting an incorrect mixing time (
Phase 1: Sample Preparation (The Causality of Degassing)
-
Solvent Selection: Dissolve 10-15 mg of the hydrindane in 0.6 mL of a low-viscosity deuterated solvent (e.g., Acetone-
or CDCl ) to maintain a short correlation time. -
Degassing: Dissolved paramagnetic oxygen accelerates longitudinal relaxation (
), quenching the NOE ()[6]. Perform three freeze-pump-thaw cycles under N or argon, and seal the tube.
Phase 2: Parameter Optimization (
-
Determination: Run an inversion-recovery experiment. For small hydrindanes,
is typically 1.0 - 2.0 seconds. -
Relaxation Delay (
): Set (typically 3.0 - 5.0 s) to ensure complete magnetization recovery between scans. Failure to do so causes quantitative errors and artifacts[2]. -
Mixing Time (
): For small molecules (MW < 600 Da), NOE builds up slowly. Set to 500 - 800 ms ()[4][7].-
Self-Validation Step: Run a quick 1D NOESY at 400 ms and 800 ms to ensure you are in the linear build-up regime and not suffering from spin diffusion.
-
Phase 3: Acquisition & Processing
-
Pulse Sequence: Use a gradient-enhanced 2D NOESY sequence with zero-quantum suppression (e.g., Bruker noesygpphpp or Varian NOESY with zqflg='y') ()[7]. This eliminates through-bond J-coupling artifacts (dispersive signals) that mimic NOE cross-peaks.
-
Acquisition Parameters: Acquire 256-512 increments in the indirect dimension (
) with 8-16 scans per increment to ensure sufficient signal-to-noise for weak (< 2%) NOE enhancements[8]. -
Processing: Apply a squared sine-bell apodization function in both dimensions. Phase the diagonal negatively and the NOE cross-peaks positively (for small molecules)[2].
Data Interpretation: The Burden of Proof
When analyzing the processed 2D NOESY spectrum:
-
Confirming cis-Hydrindane: If you observe a clear, in-phase cross-peak between H-3a and H-7a, you have definitively assigned the cis-geometry.
-
Confirming trans-Hydrindane: If the H-3a/H-7a cross-peak is absent, you cannot simply assume the trans-isomer (absence of evidence is not evidence of absence). You must positively identify the trans-hydrindane by locating NOE cross-peaks between H-3a and the axial protons on C-5 or C-7, confirming its axial position on the cyclohexane ring[1].
References
-
Decatur, J. (2018). NOESY and ROESY. Columbia University NMR Facility.[Link]
-
University of Chicago NMR Facility. (2021). 1D NOESY made easy.[Link]
-
Defaut, B., Parsons, T. B., Spencer, N., Male, L., Kariuki, B. M., & Grainger, R. S. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. Organic & Biomolecular Chemistry, 10(25), 4926-4932.[Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY.[Link]
-
UCSB Chemistry and Biochemistry NMR Facility. 2D 1H-1H NOESY.[Link]
-
Hebrew University of Jerusalem NMR Laboratory. NOESY and EXSY. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 4. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 6. NOESY and EXSY [chem.ch.huji.ac.il]
- 7. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 8. Stanford University NMR Facility [web.stanford.edu]
Structural Elucidation of Octahydroindenol Derivatives: A Comparative Guide to X-Ray Crystallography and Alternative Modalities
The Analytical Challenge of Bicyclo[4.3.0]nonane Scaffolds
Octahydroindenols (bicyclo[4.3.0]nonanols) are privileged structural motifs found in a vast array of bioactive natural products, steroids, and synthetic nucleoside analogues [1]. The pharmacological efficacy of these molecules is intrinsically tied to their three-dimensional conformation. Because the fused bicyclic ring system contains multiple contiguous stereocenters, assigning the absolute configuration is a critical bottleneck in drug development. While routine spectroscopic methods can confirm planar connectivity, they often fall short in resolving the complex spatial arrangements of these rigid scaffolds.
Comparative Analysis: X-Ray Crystallography vs. Alternative Modalities
To determine the absolute stereochemistry of octahydroindenol derivatives, structural biologists and synthetic chemists typically evaluate three primary techniques: Single-Crystal X-Ray Crystallography, 2D NMR (Mosher’s Ester Analysis), and Microcrystal Electron Diffraction (MicroED).
-
2D NMR (Mosher’s Method): This technique relies on the derivatization of the secondary alcohol with chiral MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) and analyzing the Δδ values of adjacent protons. While rapid, it relies on empirical conformational models that can break down or yield ambiguous results in sterically hindered bicyclic systems.
-
MicroED: An emerging Cryo-EM technique that requires only nanocrystals, bypassing the traditional bottleneck of growing large crystals. However, assigning absolute configuration is mathematically challenging due to dynamical scattering effects.
-
Single-Crystal X-Ray Crystallography: The definitive "gold standard" for structural elucidation [2]. It provides unambiguous atomic coordinates. When a heavy atom is incorporated, anomalous dispersion allows for the direct and absolute assignment of stereocenters [3].
Table 1: Quantitative and Qualitative Comparison of Structural Elucidation Modalities
| Parameter | Single-Crystal X-Ray Diffraction | 2D NMR (Mosher's Method) | Microcrystal Electron Diffraction (MicroED) |
| Resolution Limit | Atomic (< 0.8 Å) | Conformational average | Sub-atomic (~1.0 Å) |
| Sample Requirement | Single high-quality crystal (>50 µm) | 1–5 mg (Solution state) | Nanocrystals (<1 µm) |
| Absolute Configuration | Direct (via Anomalous Dispersion) | Indirect (Empirical Δδ models) | Direct (Complex, dynamical scattering) |
| Analysis Time | Days to Weeks (Crystallization dependent) | Hours | Days |
| Suitability for Octahydroindenols | Excellent (Requires derivatization) | Moderate (Prone to spectral overlap) | Emerging (Limited absolute configuration) |
The Causality of Experimental Design: Why Derivatization is Mandatory
A fundamental physical property of many octahydroindenol derivatives is their tendency to exist as viscous oils or low-melting amorphous solids. This is caused by the conformational flexibility of the saturated ring system and the lack of a robust intermolecular hydrogen-bonding network.
To force these molecules into a highly ordered crystal lattice, we must alter their thermodynamic properties. The standard practice is to convert the secondary hydroxyl group into a p-bromobenzoate ester [2], [4]. This specific derivatization is chosen for two causal reasons:
-
Thermodynamic Rigidity: The introduction of a planar aromatic ring promotes strong intermolecular π-π stacking interactions. This significantly increases the melting point and lowers the entropic barrier to crystallization.
-
Anomalous Dispersion (The Heavy Atom Effect): Light atoms (C, H, O) scatter X-rays almost symmetrically, making it difficult to distinguish enantiomers. The bromine atom acts as a heavy scatterer, absorbing and re-emitting X-rays with a phase shift (anomalous dispersion). This breaks Friedel's Law, allowing the crystallographer to calculate the Flack parameter and definitively assign the absolute (R/S) configuration [4].
Self-Validating Experimental Protocol: From Derivatization to Diffraction
To ensure scientific integrity, the following workflow is designed as a self-validating system. Each step contains a specific analytical gate that must be passed before proceeding, preventing the propagation of errors.
Step 1: Synthesis of the p-Bromobenzoate Ester
-
Procedure: Dissolve the octahydroindenol derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0 °C and dropwise add p-bromobenzoyl chloride (1.2 eq). Stir at room temperature for 4 hours.
-
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is essential for overcoming the steric hindrance of the bicyclic alcohol.
-
Validation Gate: Perform crude ^1H-NMR. The successful conversion is validated by the downfield shift of the carbinol proton (typically moving from ~3.5 ppm in the free alcohol to >5.0 ppm in the ester).
Step 2: High-Fidelity Purification
-
Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Causality: Crystal lattices are highly sensitive to impurities. Even 2% of unreacted starting material or side products can disrupt lattice packing, leading to amorphous precipitation or twinned crystals.
-
Validation Gate: LC-MS and analytical HPLC must confirm >99% purity before attempting crystallization.
Step 3: Vapor Diffusion Crystallization
-
Procedure: Dissolve 10 mg of the purified ester in a minimal volume (e.g., 200 µL) of a good solvent (DCM) in an inner vial. Place this vial inside a larger, sealed outer chamber containing 3 mL of an antisolvent (hexanes). Allow to sit undisturbed at room temperature for 3–7 days.
-
Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation as the volatile antisolvent diffuses into the inner vial, promoting the nucleation of a single, defect-free crystal.
-
Validation Gate: Inspect the vial under a polarized light microscope. The presence of sharp birefringence (bright colors against a dark background) confirms a highly ordered crystalline lattice rather than amorphous glass.
Step 4: X-Ray Data Collection and Refinement
-
Procedure: Mount a single birefringent crystal (approx. 0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source. Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal motion.
-
Causality: Cryo-cooling reduces the atomic displacement parameters (B-factors), resulting in higher resolution diffraction spots and a more precise structural model [1].
-
Validation Gate: The structural refinement must yield an R1 factor of < 0.05 (indicating the model matches the experimental data). Crucially, the Flack parameter must refine to 0.0(1); a value near 1.0 indicates the inverted enantiomer, while a value near 0.5 indicates a racemic twin.
Process Visualization
Workflow for X-ray crystallographic analysis of octahydroindenol derivatives.
References
-
Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization . Organic Letters - ACS Publications. 3
-
Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols . Benchchem. 2
-
Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues . PMC - NIH. 1
-
Preparation of chiral allylic alcohols using Rhizopus nigricans. Use of the Harada–Nakanishi exciton chirality method for verification . Canadian Journal of Chemistry. 4
Sources
Mosher’s ester analysis for absolute configuration of C4-OH
A Researcher's Guide to the Determination of Absolute Configuration at C4-OH: A Comparative Analysis of Mosher's Ester Method and Its Alternatives
In the landscape of drug discovery and natural product chemistry, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. A subtle change in stereochemistry can dramatically alter a compound's pharmacological activity, transforming a potent therapeutic into an inert or even toxic substance. For chiral molecules, particularly those with stereogenic carbinol centers like a C4-hydroxyl group, the unambiguous assignment of their absolute configuration is a critical and often challenging step.
This guide provides a comprehensive comparison of Mosher's ester analysis, a cornerstone NMR-based technique, with other prevalent methods for determining absolute configuration. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate method for their specific analytical needs.
Mosher's Ester Analysis: The Foundational NMR Approach
Mosher's ester analysis is a widely utilized NMR spectroscopic method for deducing the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The technique relies on the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, to form a pair of diastereomeric esters.[4] The key principle is that these diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[5][6]
The Mechanism and a Working Model
The analysis hinges on the predictable conformation of the MTPA esters in solution. The ester is believed to adopt a conformation where the bulky trifluoromethyl group, the methoxy group, and the carbonyl oxygen are eclipsed, placing the phenyl group in a position to shield or deshield nearby protons of the chiral substrate. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for the protons on either side of the stereocenter. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration.[6][7]
Experimental Workflow: Mosher's Ester Analysis
Caption: A flowchart illustrating the key steps in Mosher's ester analysis.
A Comparative Overview of Methods for Absolute Configuration Determination
While Mosher's ester analysis is a powerful tool, it is not without its limitations. The choice of method for determining absolute configuration should be guided by factors such as the nature of the sample, the amount of material available, and the desired level of certainty. Below is a comparison of Mosher's method with its primary alternatives.
| Feature | Mosher's Ester Analysis | Modified Mosher's Method | X-ray Crystallography | Circular Dichroism (CD/VCD) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[4] | Similar to Mosher's, but with different chiral derivatizing agents, often providing larger Δδ values.[7] | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[8][9] | Differential absorption of circularly polarized light by a chiral molecule.[10][11][12] |
| Typical Sample Amount | 1-5 mg[3] | 1-5 mg | < 1 mg (single crystal)[3] | 1-10 mg[3] |
| Typical Measurement Time | 4-6 hours (including derivatization)[1][2] | 4-6 hours (including derivatization) | 6-24 hours (for data collection)[3] | 1-4 hours |
| Key Advantages | Well-established and widely applicable to secondary alcohols and amines.[1] | Can provide more easily interpretable NMR spectra due to larger chemical shift differences.[6] | Provides an unambiguous and definitive assignment of absolute configuration.[13][14][15] | Non-destructive, does not require derivatization or crystallization, and can be used for a wide range of molecules in solution.[12][16] |
| Key Limitations | Requires chemical derivatization, which may not be straightforward for all substrates. The model can be misinterpreted for sterically hindered or highly flexible molecules.[3][7] | Subject to similar limitations as the original Mosher's method regarding molecular flexibility. | Requires a high-quality single crystal, which can be difficult or impossible to obtain for many compounds.[13][14][17] | Requires a chromophore near the stereocenter for a strong signal (for ECD). Interpretation often relies on accurate computational modeling.[3][10] |
In-Depth Look at Alternative Methods
Modified Mosher's Method
The modified Mosher's method employs alternative chiral derivatizing agents, such as methoxyphenylacetic acid (MPA), to overcome some of the limitations of the original technique.[6] These reagents can induce larger chemical shift differences in the resulting diastereomers, simplifying spectral analysis and increasing the reliability of the configurational assignment, especially for complex molecules.[6]
Single-Crystal X-ray Crystallography
Often considered the "gold standard" for absolute configuration determination, single-crystal X-ray crystallography provides a direct and unambiguous visualization of the molecular structure in the solid state.[9][13][14][15] The primary bottleneck for this technique is the need to grow a suitable single crystal, a process that can be both time-consuming and challenging.[17] However, when successful, it provides the most definitive structural information.[8]
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[10][11][12] Electronic CD (ECD) is sensitive to the electronic environment around a chromophore, while VCD measures chirality in the vibrational transitions of a molecule.[12] These techniques are particularly valuable for samples that are difficult to crystallize.[16] The assignment of absolute configuration is typically achieved by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations.[11]
Experimental Protocols
Detailed Protocol: Mosher's Ester Analysis
This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol for the determination of its absolute configuration.[3][4]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix the contents thoroughly.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or ¹H NMR if necessary).
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Apply the Mosher model to assign the absolute configuration based on the sign of the Δδ values for protons on either side of the stereocenter.
Logic of Configuration Assignment in Mosher's Analysis
Caption: A diagram illustrating the logical flow for assigning absolute configuration using Mosher's ester analysis.
Conclusion
The determination of absolute configuration is a critical undertaking in chemical research and development. Mosher's ester analysis remains a valuable and accessible NMR-based method for this purpose, particularly for chiral secondary alcohols. However, it is essential for researchers to be aware of its limitations and the availability of powerful alternative techniques. For unambiguous assignments, especially for regulatory submissions, single-crystal X-ray crystallography is the method of choice, provided suitable crystals can be obtained. For non-crystalline samples, circular dichroism spectroscopy offers a robust and increasingly accessible alternative. By understanding the principles, advantages, and limitations of each method, scientists can select the most appropriate tool to confidently and accurately elucidate the stereochemistry of their molecules of interest.
References
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Gagnon, M. G., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15881. [Link]
-
Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Kusumi, T., et al. (2003). The Modified Mosher's Method and the Sulfoximine Method. Journal of Synthetic Organic Chemistry, Japan, 61(3), 226-235. [Link]
-
ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
ResearchGate. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
-
Afolabi, S. O., et al. (2012). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Spectroscopy, 2013, 852560. [Link]
-
Ohtani, I., et al. (2002). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Tetrahedron Letters, 43(3), 445-448. [Link]
-
Snapper, M. L., et al. (1998). Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Organic Letters, 1(1), 13-16. [Link]
-
Brittain, J. M. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation (pp. 363-376). Humana Press. [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? [Link]
-
Shao, C. L., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia, 2(2), 1063-1093. [Link]
-
Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1409. [Link]
-
MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Mosher ester derivatives. [Link]
-
SciSpace. (2005). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. [Link]
-
Matilda. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
That Chemist. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Link]
-
BioTools. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Frontiers in Molecular Biosciences. (2023). Computational methods and points for attention in absolute configuration determination. [Link]
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Comprehensive Comparison Guide: IR Spectroscopy of Hydrindan-4-ol (ATR-FTIR vs. Transmission FTIR)
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic characterization, analytical methodology comparison, and stereochemical differentiation.
Executive Summary
Hydrindan-4-ol (systematically named octahydro-1H-inden-4-ol) is a highly versatile bicyclic scaffold consisting of a cyclopentane ring fused to a cyclohexanol ring. It serves as a critical intermediate in the synthesis of complex natural products, including terpenoids and Vitamin D3 analogues (such as 2MD)[1]. Accurate structural characterization of hydrindan-4-ol is paramount, particularly because the stereochemistry of the ring fusion (cis vs. trans) and the hydroxyl group orientation strictly dictate its biological activity[2].
This guide objectively compares the performance of Attenuated Total Reflectance FTIR (ATR-FTIR) against traditional Transmission FTIR for the analysis of hydrindan-4-ol, providing field-proven protocols, causal mechanistic insights, and quantitative spectral data.
Mechanistic Overview of Hydrindan-4-ol IR Bands
The infrared spectrum of hydrindan-4-ol is dominated by the vibrational modes of its secondary cyclic alcohol moiety and the saturated bicyclic hydrocarbon skeleton. Understanding the causality behind these bands is essential for accurate spectral interpretation.
-
O-H Stretching (3300–3400 cm⁻¹): In a neat sample or concentrated solution, hydrindan-4-ol exhibits a broad, intense peak in this region. The broadening is caused by intermolecular hydrogen bonding, which weakens the O-H bond and lowers its force constant, resulting in a distribution of stretching frequencies[3]. In highly dilute non-polar solvents, a sharp "free" O-H peak may emerge near 3600 cm⁻¹[4].
-
C-H Stretching (2850–2950 cm⁻¹): Because hydrindan-4-ol is fully saturated, all C-H stretches are
hybridized. These appear just below 3000 cm⁻¹, distinguishing it from unsaturated precursors[5]. -
C-O Stretching (~1050 cm⁻¹): The C-O stretch is a strong, sharp peak characteristic of secondary cyclic alcohols[5]. Its exact position is highly sensitive to the axial or equatorial orientation of the hydroxyl group.
Table 1: Characteristic IR Bands of Hydrindan-4-ol
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity & Shape | Causality / Structural Significance |
| O-H Stretch | 3300 – 3400 | Strong, Broad | Intermolecular hydrogen bonding network[3]. |
| C-H Stretch ( | 2850 – 2950 | Strong, Sharp (Multiple) | Symmetric and asymmetric stretching of the alkane bicyclic scaffold[5]. |
| C-H Bend (Scissoring) | ~1450 | Medium, Sharp | Methylene ( |
| C-O Stretch | 1000 – 1050 | Strong, Sharp | Secondary alcohol C-O bond. Shifts based on stereochemical orientation[5]. |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing hydrindan-4-ol, researchers must choose between ATR-FTIR and Transmission FTIR. While ATR has become the modern standard due to its convenience, Transmission FTIR still holds specific advantages for quantitative stereochemical analysis.
Table 2: Performance Comparison for Hydrindan-4-ol Analysis
| Parameter | ATR-FTIR (Diamond/ZnSe Crystal) | Transmission FTIR (Thin Film/KBr) |
| Sample Preparation | Minimal to None. Direct application of pure liquid/solid to the crystal. | Extensive. Requires dissolving in volatile solvent (e.g., DCM) for thin films or pressing with KBr[2]. |
| Pathlength | Wavelength-dependent. Penetration depth ( | Uniform. Beer-Lambert law applies linearly across the entire spectrum. |
| Sensitivity | High for strong absorbers (C-O stretch), but weaker for high-frequency bands. | Superior. Better resolution of fine C-H stretching splitting patterns. |
| Moisture Interference | Low. The sample is analyzed neat and quickly. | High. KBr is highly hygroscopic; water absorption can mask the O-H band. |
| Best Used For | Rapid QA/QC, routine intermediate verification, recovery of sample. | Rigorous quantitative analysis, precise stereochemical assignment. |
Stereochemical Differentiation: cis vs. trans Isomers
The hydrindane ring system exists as two diastereomers based on the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a)[2]. The cis-fusion imparts significant conformational flexibility, whereas the trans-fusion creates a rigid scaffold[2].
IR spectroscopy can differentiate these isomers by analyzing the C-O stretching region (1000–1050 cm⁻¹) . In the rigid trans-hydrindan-4-ol, an equatorial hydroxyl group will show a C-O stretch at a slightly higher wavenumber (~1040-1050 cm⁻¹) compared to an axial hydroxyl group (~1000-1020 cm⁻¹). In cis-hydrindan-4-ol, the conformational flexibility leads to an equilibrium between conformers, often resulting in a broader or split C-O band.
Caption: Logical pathways for differentiating cis and trans isomers of hydrindan-4-ol using IR spectroscopy.
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies for both techniques.
Protocol A: ATR-FTIR Analysis (Recommended for Routine Work)
Causality Check: ATR relies on the evanescent wave penetrating the sample. Intimate contact between the sample and the crystal is mandatory for a high signal-to-noise ratio.
-
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow it to evaporate completely.
-
Background Collection: Acquire a background spectrum of the clean, dry crystal (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).
-
Sample Application: Place 1–2 drops (if liquid) or 2–5 mg (if solid) of hydrindan-4-ol directly onto the center of the crystal.
-
Pressure Application: If the sample is solid or highly viscous, lower the pressure anvil until the software indicates optimal contact pressure. Do not over-tighten, as this can damage ZnSe crystals.
-
Data Acquisition: Scan the sample. Apply an "ATR Correction" algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth, ensuring the spectrum visually matches a transmission spectrum.
-
Cleanup: Recover the sample if necessary, then immediately clean the crystal with solvent[2].
Caption: Step-by-step experimental workflow for the ATR-FTIR analysis of hydrindan-4-ol.
Protocol B: Transmission FTIR (Thin Film Method)
Causality Check: Transmission requires a uniform, thin layer to prevent total absorption (peak "bottoming out") of the highly intense C-H and O-H stretching bands.
-
Plate Preparation: Obtain two clean, polished NaCl or KBr salt plates. Note: Handle by the edges to prevent moisture from fingers etching the plates.
-
Sample Dissolution: Dissolve ~5 mg of hydrindan-4-ol in 0.5 mL of a highly volatile, dry solvent (e.g., anhydrous dichloromethane)[2].
-
Film Casting: Using a glass Pasteur pipette, place 1–2 drops of the solution onto the center of one salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, uniform film of the compound.
-
Assembly & Scanning: Place the second plate on top (creating a sandwich). Mount the plates in the spectrometer holder and acquire the spectrum (4000–400 cm⁻¹).
-
Validation: Check the maximum absorbance of the C-H stretching band (~2900 cm⁻¹). If it exceeds 1.5 Absorbance Units (AU), the film is too thick; wash the plates and re-cast with a more dilute solution.
References
-
Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
-
Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra Source: Brainly URL:[Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL:[Link]
Sources
- 1. Removal of the 20-methyl group from 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) selectively eliminates bone calcium mobilization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-Hydrindane | 4551-51-3 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
HPLC separation methods for octahydroindenol diastereomers
An in-depth technical analysis of high-performance liquid chromatography (HPLC) strategies for resolving octahydroindenol diastereomers requires navigating two primary analytical bottlenecks: the molecule’s lack of a native UV chromophore and the subtle spatial variations between its stereoisomers.
As a saturated bicyclic alcohol (bicyclo[4.3.0]nonanol), octahydroindenol cannot be detected by standard UV-Vis detectors without chemical modification. Furthermore, separating its diastereomers—which differ only in the axial/equatorial orientation of the hydroxyl group or the cis/trans fusion of the ring system—demands highly selective stationary phases or steric amplification[1].
This guide objectively compares direct and indirect HPLC methodologies, providing drug development professionals with causality-driven, self-validating protocols.
Strategy A: Direct RP-HPLC with Universal Detection
Because native octahydroindenol lacks a chromophore, direct analysis relies on universal detectors such as the Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD). Separation is typically performed on a Reverse-Phase (RP) C18 column, driven by minute differences in the hydrophobic surface area of the diastereomers.
-
The Causality of Isocratic Elution: When using RID, gradient elution is impossible. The detector measures the bulk refractive index of the eluent; any change in mobile phase composition causes severe baseline drift that masks the analyte peaks. Therefore, strict isocratic conditions and precise column oven temperature control are mandatory.
-
Performance: While this preserves the native molecule, achieving baseline resolution (
) is challenging due to the minimal hydrophobic differentiation between the diastereomers[1].
Strategy B: Indirect NP-HPLC via Pre-Column Derivatization
To bypass the detection bottleneck and amplify spatial differences, the diastereomeric mixture is reacted with a resolving agent, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam dichlorophthalic acid (CSDP)[2][3].
-
The Causality of Steric Amplification: The bulky naphthyl group of the MαNP ester interacts strongly with the silanol groups of a Normal-Phase (NP) silica column. The spatial arrangement of the octahydroindenol moiety dictates how closely the naphthyl group can approach the silica surface. This steric shielding drastically alters retention times, yielding excellent separation factors (
) on inexpensive achiral silica columns[2].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Performance: This method provides a strong UV chromophore for highly sensitive detection at 254 nm and facilitates absolute configuration determination via X-ray crystallography or NMR[2][3].
Quantitative Performance Comparison
| Parameter | Direct RP-HPLC (RID/CAD) | Indirect NP-HPLC (MαNP Derivatization) |
| Column Chemistry | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Standard Silica Gel (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane / Ethyl Acetate (Non-polar)[1] |
| Elution Mode | Strictly Isocratic (if using RID) | Isocratic or Gradient |
| Detection | RID, ELSD, or CAD (Low to Medium Sensitivity) | UV-Vis at 254 nm (High Sensitivity)[1] |
| Typical Resolution ( | ||
| Sample Prep Time | Minimal (Dilute and Shoot) | High (Requires esterification & hydrolysis)[1][2] |
| Primary Use Case | Bulk purity analysis, process monitoring | Preparative isolation, absolute configuration[2] |
Mechanistic Workflows
Caption: Workflow for the indirect separation of octahydroindenol diastereomers via MαNP derivatization.
Caption: Logical decision tree for selecting an HPLC separation strategy based on analyte properties.
Self-Validating Experimental Protocols
Protocol A: Indirect Separation via MαNP Derivatization (NP-HPLC)
This protocol utilizes steric amplification to separate the mixture on a standard silica column[1][2].
Step 1: Derivatization
-
Dissolve 1.0 eq of the octahydroindenol diastereomeric mixture in anhydrous dichloromethane (DCM).
-
Add 1.2 eq of (S)-(+)-MαNP acid, 1.5 eq of EDC·HCl, and 0.1 eq of DMAP (catalyst).
-
Stir at room temperature for 4 hours. Monitor completion via TLC.
-
Quench with saturated aqueous
, extract with DCM, dry over , and concentrate in vacuo[1][2].
Step 2: NP-HPLC Separation
-
Column: Standard Silica Gel (250 x 4.6 mm, 5 µm)[1].
-
Mobile Phase: Hexane / Ethyl Acetate (e.g., 95:5 v/v). Self-Validation: Run a blank injection of hexane to ensure baseline stability.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm[1].
-
System Suitability: Inject the derivatized mixture. Adjust the EtOAc percentage until the resolution (
) between the two diastereomeric ester peaks is and the tailing factor ( ) is [1].
Step 3: Post-Separation Hydrolysis
-
Collect the separated fractions.
-
Hydrolyze the MαNP auxiliary using LiOH in THF/Water (3:1) at room temperature[1][2].
-
Extract with diethyl ether to recover the pure octahydroindenol diastereomers.
Protocol B: Direct Separation via RP-HPLC-RID
This protocol is suited for process monitoring where derivatization is impractical.
Step 1: System Equilibration (Critical Phase)
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (e.g., 60:40 v/v), strictly isocratic.
-
Temperature Control: Set column oven and RID optical block to exactly 35.0 °C. Causality: RID is highly susceptible to thermal drift; a fluctuation of 0.1 °C will cause severe baseline wandering.
-
Purge the RID reference cell with the mobile phase for 30 minutes, then switch to the sample cell and equilibrate until the baseline drift is
µV/hr.
Step 2: Sample Injection & Analysis
-
Dissolve the octahydroindenol mixture in the exact mobile phase (ACN/Water 60:40) to prevent solvent refractive index shocks.
-
Inject 20 µL at a flow rate of 1.0 mL/min.
-
System Suitability: Ensure the signal-to-noise ratio (S/N) for the minor diastereomer is
. If peaks co-elute, decrease the organic modifier (Acetonitrile) by 5% increments to increase hydrophobic retention time.
References
1. - Longdom Publishing 2.1 - Benchchem Technical Support Center 3.2 - PMC (National Institutes of Health) 4.3 - PubMed (National Institutes of Health) 5.4 - Semantic Scholar
Sources
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- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
*application (fragrance & Industry)
Unveiling the Olfactory Signature: Application Notes and Protocols for Octahydro-4,7-methano-1H-inden-5-ol
Introduction: The Architectural Elegance of a Woody-Floral Fragrance Precursor
In the intricate world of fragrance chemistry, the pursuit of novel molecules with unique and enduring olfactory profiles is a perpetual endeavor. Among the myriad of synthetic aroma chemicals, tricyclic compounds derived from dicyclopentadiene have carved a significant niche, offering complex and versatile scent characteristics. Octahydro-4,7-methano-1H-inden-5-ol, a saturated bicyclic alcohol, stands as a pivotal synthetic intermediate within this class. Its rigid, three-dimensional structure is not only a testament to elegant molecular architecture but also the foundation of its versatile applications in the fragrance and materials science sectors.[1]
This technical guide provides a comprehensive exploration of Octahydro-4,7-methano-1H-inden-5-ol, focusing on its fragrance profile, analytical characterization, and its role as a precursor in the synthesis of high-value fragrance esters. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Physicochemical Properties and Olfactory Profile
Octahydro-4,7-methano-1H-inden-5-ol, also known by its IUPAC name tricyclo[5.2.1.0²,⁶]decan-8-ol, is a white to off-white crystalline solid at room temperature.[1] Its distinct fragrance profile is a complex interplay of woody, floral, and fruity notes, with some evaluators noting subtle metallic undertones.[2] This multifaceted olfactory character makes it a valuable building block for creating nuanced and sophisticated fragrance compositions.
| Property | Value | Source |
| CAS Number | 13380-89-7 | [3] |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molecular Weight | 152.23 g/mol | [3] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Odor Profile | Woody, Floral, Fruity, with potential metallic undertones | [2] |
| Boiling Point (est.) | 252°C | [3] |
| Flash Point (est.) | 91.45°C | [3] |
| XLogP3-AA | 2.3 | [3] |
Application in Fragrance Synthesis: The Gateway to Novel Esters
The primary application of Octahydro-4,7-methano-1H-inden-5-ol in the fragrance industry is as a precursor for the synthesis of various aldehydes and, most notably, esters.[1] The process of esterification, where the alcohol is reacted with a carboxylic acid, can significantly modify and enhance its olfactory properties, often leading to a more pronounced fruity, sweet, or green scent profile compared to the parent alcohol.[2] This chemical versatility allows for the creation of a diverse palette of fragrance ingredients from a single, readily available starting material.
Protocol 1: Instrumental Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile fragrance compounds. It allows for the separation of complex mixtures and the definitive identification of individual components based on their mass spectra. This protocol outlines a general method for the qualitative and quantitative analysis of Octahydro-4,7-methano-1H-inden-5-ol.
Caption: Workflow for GC-MS Analysis of Octahydro-4,7-methano-1H-inden-5-ol.
Materials:
-
Octahydro-4,7-methano-1H-inden-5-ol sample
-
High-purity solvent (e.g., Ethanol, Dichloromethane)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)
-
Microsyringe
-
Vials with septa
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the Octahydro-4,7-methano-1H-inden-5-ol sample.
-
Dissolve the sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL. The choice of solvent will depend on the specific application and potential co-eluting compounds.
-
Filter the solution through a 0.45 µm syringe filter into a clean GC vial.
-
-
GC-MS Parameters: The following are typical starting parameters and may require optimization based on the specific instrument and column used.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 50:1), depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/minute.
-
Ramp to 280°C at 20°C/minute, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-350 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to Octahydro-4,7-methano-1H-inden-5-ol by its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley).
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations. An internal standard can be used to improve accuracy and reproducibility.
-
Protocol 2: Sensory Evaluation of Fragrance Profile
Rationale: While instrumental analysis provides crucial data on chemical composition, the human olfactory system is the ultimate arbiter of a fragrance's quality and character. Sensory evaluation by a trained panel provides a detailed and nuanced description of the odor profile. This protocol outlines a method for the descriptive sensory analysis of Octahydro-4,7-methano-1H-inden-5-ol.
Caption: Workflow for Sensory Evaluation of Fragrance Profile.
Materials:
-
Octahydro-4,7-methano-1H-inden-5-ol sample
-
Odorless solvent (e.g., diethyl phthalate or high-proof ethanol)
-
Glass beakers and stirring rods
-
Perfumery smelling strips
-
Odor-free evaluation booths or a well-ventilated, neutral-smelling room
-
Sensory evaluation forms with a predefined lexicon of odor descriptors.
Procedure:
-
Panel Selection and Training:
-
Select a panel of 8-12 individuals who have been screened for their olfactory acuity and ability to describe scents.
-
Train the panel on the use of the sensory evaluation form and the specific odor lexicon to be used. This ensures consistency in terminology.
-
-
Sample Preparation:
-
Prepare a 1% solution of Octahydro-4,7-methano-1H-inden-5-ol in an odorless solvent. This dilution is crucial to prevent olfactory fatigue and to allow the subtle nuances of the fragrance to be perceived.
-
-
Evaluation Protocol:
-
Provide each panelist with a coded sample of the prepared solution and several smelling strips.
-
Instruct panelists to dip a fresh smelling strip into the solution and evaluate the fragrance at three distinct time points to assess the top, heart, and base notes:
-
Top Notes: Immediately after dipping and for the first 5-10 minutes.
-
Heart Notes: After 15-60 minutes, once the more volatile top notes have dissipated.
-
Base Notes: After 2 or more hours, to evaluate the long-lasting character of the fragrance.
-
-
Panelists should record their evaluations on the provided forms, rating the intensity of each descriptor on a predefined scale (e.g., a 10-point scale from "not perceptible" to "very strong").
-
-
Odor Lexicon: The following is a suggested lexicon for the evaluation of Octahydro-4,7-methano-1H-inden-5-ol. This can be expanded or refined based on preliminary evaluations.
-
Woody: Cedarwood, Sandalwood, Dry Wood, Earthy
-
Floral: Muguet (Lily of the Valley), Jasmine, Rose, Green Floral
-
Fruity: Green Apple, Pear, Citrus
-
Other: Metallic, Aldehydic, Sweet, Powdery
-
-
Data Analysis:
-
Collect the completed forms from all panelists.
-
Analyze the data statistically to determine the mean intensity ratings for each descriptor at each time point.
-
Generate a spider or radar plot to visually represent the fragrance profile.
-
Application Note: Synthesis of a Novel Fragrance Ester
As previously mentioned, a key application of Octahydro-4,7-methano-1H-inden-5-ol is in the synthesis of fragrant esters. The following is a representative protocol for the synthesis of Octahydro-4,7-methano-1H-inden-5-yl acetate, a derivative with potentially enhanced fruity and floral notes.
Reaction:
Octahydro-4,7-methano-1H-inden-5-ol + Acetic Anhydride → Octahydro-4,7-methano-1H-inden-5-yl acetate + Acetic Acid
Materials:
-
Octahydro-4,7-methano-1H-inden-5-ol
-
Acetic anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve Octahydro-4,7-methano-1H-inden-5-ol in an excess of pyridine.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash successively with water, dilute hydrochloric acid (to remove pyridine), and saturated sodium bicarbonate solution (to remove excess acetic acid).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure Octahydro-4,7-methano-1H-inden-5-yl acetate.
Characterization: The identity and purity of the synthesized ester should be confirmed using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. Its fragrance profile can then be evaluated using the sensory analysis protocol described above.
Stability and Safety Considerations
Stability: Like many fragrance alcohols, Octahydro-4,7-methano-1H-inden-5-ol can be susceptible to oxidation over time, which may alter its odor profile.[4] It is recommended to store the compound in a cool, dark, and tightly sealed container. When formulated into products, especially those with a high water content or exposure to light and air, the use of antioxidants and UV stabilizers should be considered to maintain fragrance integrity.[4] Stability testing of the final formulation under various conditions (e.g., elevated temperature, light exposure) is crucial to ensure long-term product quality.[5][6]
Safety: A safety assessment of Octahydro-4,7-methano-1H-inden-5-ol has been conducted by the Research Institute for Fragrance Materials (RIFM).[7] As with any chemical, it is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier. When used in consumer products, adherence to the guidelines and standards set by the International Fragrance Association (IFRA) is mandatory to ensure consumer safety.
Conclusion
Octahydro-4,7-methano-1H-inden-5-ol is a versatile and valuable molecule in the fragrance industry. Its complex woody-floral fragrance profile and its utility as a precursor for a wide range of fragrant esters make it a subject of ongoing interest for researchers and perfumers. The protocols and application notes provided in this guide offer a robust framework for the analytical and sensory characterization of this compound, as well as for its application in the synthesis of novel fragrance ingredients. A thorough understanding of its properties, combined with rigorous analytical and sensory evaluation, will enable the full creative and scientific potential of this elegant molecule to be realized.
References
- Alcohol Evaporation Testing in Perfumed Cosmetics. (2026, March 7).
- Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed.
- Stability of fragrance test preparations applied in test chambers - ResearchGate.
- Adding Color to Alcohol-Based Perfume: Stability Considerations. (2017, October 10).
-
RIFM fragrance ingredient safety assessment, octahydro-4,7-methano-1h-indene-5-ol, CAS Registry Number 13380-89-7 - PubMed. (2018, December 15). Retrieved from [Link]
- Technical Support Center: Purification of Crude Octahydro-4,7-methano-1H-inden-5-ol - Benchchem.
-
Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures | LCGC International. (2022, April 15). Retrieved from [Link]
- An In-depth Technical Guide to Octahydro-4,7-methano-1H-inden-5-ol - Benchchem.
- Fragrance Stability - Orchadia Solutions.
-
C146-E240 Technical Report: Analysis of Perfume Allergens by using Comprehensive 2D GC and a Rapid-Scanning Quadrupole Mass Spec - Shimadzu. Retrieved from [Link]
-
Fragrance lexicon for analysis of consumer-generated perfume reviews in Russian and English - PMC. Retrieved from [Link]
-
Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC. Retrieved from [Link]
- EWG Skin Deep® | What is 4,7-Methano-1H-indene-5-acetaldehyde, octahydro-.
- US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents.
-
Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - European Patent Office - Googleapis.com. (2012, October 26). Retrieved from [Link]
-
Octahydro-4,7-methano-1H-inden-5-ol - Scent.vn. Retrieved from [Link]
-
The Importance of Sensory Lexicons for Research and Development of Food Products. (2019, January 15). Retrieved from [Link]
- US4123394A - Tricyclo[5.2.1.02,6 ]decane-methylol or its lower alkyl or alkenyl ester or ether derivatives in perfume compositions - Google Patents.
-
RIFM fragrance ingredient safety assessment, octahydro-4,7-methano-1H-indenecarbaldehyde, CAS Registry Number 30772-79-3 - PubMed. (2025, July 15). Retrieved from [Link]
-
Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. (2021, December 15). Retrieved from [Link]
- A Comparative Analysis of Octahydro-4,7-methano-1H-inden-5-ol and its Formate Ester in Fragrance Applications - Benchchem.
- US10920170B2 - Fragrance mixtures containing tricyclo[5.2.1.0]-decane-8-ethyl ether.
-
Safety Data Sheet: (octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate - Chemos GmbH&Co.KG. (2019, July 18). Retrieved from [Link]
- Understanding Woody Fragrance Examples for Enthusiasts. (2025, September 25).
-
The art of scent: understanding woody, floral, and musky notes - Hayari Paris. (2025, July 27). Retrieved from [Link]
-
ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY - ba333. Retrieved from [Link]
-
4,7-Methano-1H-inden-5-ol, octahydro- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]
-
Sensory vocabulary - FOOD: A fact of life. Retrieved from [Link]
-
Fragrance material review on tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate - PubMed. (2008, December 15). Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. testinglab.com [testinglab.com]
- 6. Adding Color to Alcohol-Based Perfume: Stability Considerations [myskinrecipes.com]
- 7. RIFM fragrance ingredient safety assessment, octahydro-4,7-methano-1h-indene-5-ol, CAS Registry Number 13380-89-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis, Olfactory Profiling, and Formulation of Tricyclic Octahydroindenol Derivatives
Audience: Researchers, Synthetic Chemists, and Fragrance Development Professionals Discipline: Fragrance Chemistry & Sensory Science
Executive Summary
The modern perfumery palette relies heavily on robust, high-molecular-weight synthetic molecules to provide foundational base notes and fixative properties. Among these, tricyclic octahydroindenol derivatives—specifically octahydroindeno-dioxines and octahydroindeno-furans—have emerged as critical structural motifs[1]. These compounds deliver powerful amber, warm woody, and mossy/herbal notes that seamlessly bridge the gap between natural woody extracts (like cedarwood and vetiver) and highly volatile herbal top notes[2],[3]. This application note details the mechanistic rationale, synthesis protocols, and formulation strategies for utilizing these tricyclic derivatives as self-validating fixatives in woody-herbal accords.
Mechanistic Insights: Structure-Odor Relationship (SOR)
As a Senior Application Scientist, it is crucial to understand why these specific molecules behave the way they do in a fragrance matrix, rather than simply noting their odor profiles.
Receptor Binding & Conformational Rigidity: The defining characteristic of these derivatives is their rigid tricyclic framework (an octahydroindene core fused with a dioxine or furan ring). This steric bulk and lack of rotational freedom lock the molecule into a highly specific 3D conformation. This locked geometry acts as a precise "key" for mammalian olfactory receptors (such as the OR5K1 receptor associated with woody/amber perception), resulting in a highly potent, linear odor profile that does not degrade into off-notes over time[4],[1].
Causality of Fixative Properties: In fragrance chemistry, a fixative must slow the evaporation of lighter molecules without suppressing their projection. The high molecular weight and dense carbon framework of tricyclic octahydroindenol derivatives drastically lower their vapor pressure[2]. When blended with highly volatile herbal notes (e.g., linalool from lavender or camphor from rosemary), the tricyclic molecules form a dense, hydrophobic matrix. Through non-covalent van der Waals dispersion forces, they physically entrap the lighter monoterpenes. This causality explains why adding these derivatives extends the perceptible life of an herbal accord from minutes to hours[3].
Quantitative Data: Olfactory Profiles
The stereochemistry and heteroatom substitution within the tricyclic framework dictate the subtle nuances of the odor profile. The table below summarizes the quantitative and qualitative data for key derivatives used in modern formulations.
| Compound | Structural Class | Primary Odor Descriptors | Tenacity (Smelling Strip) |
| 4a,4b,8,8-tetramethyl-4,4a,4b,5,6,7,8,9a-octahydroindeno[2,1-d][1,3]dioxine | Dioxine | Powerful amber, sweet, warm woody[2] | >400 hours |
| 7,7,8,9,9-pentamethyl-4,4a,5,6,7,8,9,9b-octahydroindeno[4,5-d][1,3]dioxine | Dioxine | Woody, mossy, herbal undertones[4] | >350 hours |
| Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno[4,5-b]furan | Furan | Dry woody, metallic, animalic amber[1] | >400 hours |
Experimental Workflows & Protocols
Workflow Visualization
Synthesis and sensory validation workflow for tricyclic octahydroindenol derivatives.
Protocol A: Synthesis of Methylene Dioxy Octahydroindene Derivatives
Objective: Synthesize the target dioxine via a Prins-type cyclization.
-
Reaction Setup: Charge a dry, nitrogen-purged reaction vessel with 1.0 equivalent of 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene and 2.5 equivalents of 37% aqueous paraformaldehyde[2].
-
Catalysis (Mechanistic Step): Add 0.1 equivalents of Boron trifluoride etherate (BF3·OEt2) dropwise at room temperature.
-
Causality: BF3 acts as a potent Lewis acid, coordinating with the oxygen of the formaldehyde. This generates a highly electrophilic oxocarbenium ion necessary to attack the sterically hindered double bond of the indene precursor, initiating the cyclization into the rigid tricyclic dioxine ring[2].
-
-
Thermal Activation: Heat the mixture to reflux (approx. 105°C) and maintain for 6 hours[2].
-
Quenching & Extraction: Cool to room temperature, quench with saturated NaHCO3 to neutralize the Lewis acid, and extract the organic layer with toluene. Concentrate under reduced pressure.
-
Self-Validating Quality Control (QC): Analyze the crude mixture via GC-FID. The protocol dictates that the reaction is only considered complete when the peak area of the bicyclic precursor falls below 1.0%. If the precursor exceeds this threshold, the system mandates the addition of 0.05 eq of BF3·OEt2 and an additional 2 hours of reflux. This self-correcting loop ensures downstream olfactory profiling is not contaminated by precursor off-notes.
-
Purification: Isolate the target optical isomers using silica gel chromatography (Hexane/Ethyl Acetate gradient)[2].
Protocol B: Formulation of a Woody-Herbal Accord
Objective: Create a self-validating fragrance base demonstrating the fixative power of the synthesized derivative.
-
Base Note Blending: In a glass formulation beaker, combine 15 parts of the synthesized tricyclic octahydroindeno-dioxine with 10 parts Vetiver oil and 5 parts Cedarwood oil[3]. Mix until homogenous.
-
Heart/Top Note Integration: Slowly fold in the highly volatile herbal components: 10 parts Clary Sage absolute and 5 parts Rosemary essential oil.
-
Maceration: Allow the blend to mature in an airtight, light-protected container for 48 hours to allow the van der Waals matrices to fully form between the heavy tricyclic molecules and the lighter monoterpenes.
-
Self-Validating Sensory Test: Apply 10 µL of the matured blend to a standard perfumer's smelling strip. Evaluate at
, , and .-
Validation Criteria: The protocol is successful if the camphoraceous/herbal notes of the rosemary and sage remain distinctly perceptible at
. Without the tricyclic fixative, these notes would flash off within 30 minutes.
-
References
1.[2] EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials - Google Patents. google.com. 2.[4] US20050009729A1 - Acetonide fragrance compound - Google Patents. google.com. 3.[1] FR3152024A1 - New fragrance substances and their uses - Google Patents. google.com. 4.[3] Cedarwood and Derivatives in Perfume Compounds, Part II. perfumerflavorist.com.
Sources
- 1. FR3152024A1 - New fragrance substances and their uses - Google Patents [patents.google.com]
- 2. EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials - Google Patents [patents.google.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. US20050009729A1 - Acetonide fragrance compound - Google Patents [patents.google.com]
Use of octahydroindenol as a fixative in perfumery
Application Note: Octahydroindenol Derivatives as High-Performance Fixatives in Perfumery and Fragrance Formulation
Executive Summary & Chemical Profiling
In the development of fine fragrances and functional perfumery, managing the evaporation cascade of volatile compounds is the most critical challenge for formulation scientists. Octahydroindenol (OHI) and its structurally bridged derivatives—most notably octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7)—have emerged as highly effective fixatives[1]. Unlike traditional heavy musks or resins, OHI provides a transparent, mildly woody olfactory profile that extends the longevity of highly volatile top notes (e.g., terpenes, aliphatic aldehydes) without distorting the core architecture of the fragrance[1].
The synthesis of these bicyclic and tricyclic systems often involves the targeted reduction of corresponding ketones or the controlled rearrangement of tertiary alcohols[2]. In complex aroma matrices, the structural rigidity of the octahydro-1H-indene backbone allows it to anchor lighter molecules, a phenomenon that can be precisely tracked using advanced analytical techniques such as GC×GC-TOFMS[3].
The Chemistry of Fixation: Mechanistic Causality
To utilize OHI effectively, one must understand the thermodynamic causality behind its fixative properties. The evaporation rate of a fragrance molecule is dictated by its inherent vapor pressure and its intermolecular interactions within the formulation matrix.
OHI functions through a dual-action mechanism:
-
London Dispersion Forces: The bulky, hydrophobic octahydroindene carbon scaffold provides a large surface area for non-polar interactions. This allows OHI to form transient, stabilizing complexes with highly volatile, non-polar terpenes like D-limonene.
-
Hydrogen Bonding: The hydroxyl (-OH) functional group acts as both a hydrogen bond donor and acceptor. It creates a dynamic network of hydrogen bonds with the polar moieties (carbonyls, esters) of middle and top notes, such as linalyl acetate or citral.
By physically entangling these lighter molecules, OHI depresses the overall vapor pressure of the system, shifting the evaporation kinetics from a rapid, exponential decay to a sustained, linear release profile.
Caption: Scent fixation mechanism of octahydroindenol via intermolecular complexation.
Methodological Workflows
To ensure scientific integrity, the evaluation of a fixative must rely on self-validating experimental designs. The following protocols detail the quantification of OHI's efficacy and its integration into a commercial formulation.
Protocol 1: Self-Validating SPME-GC-MS Evaporation Analysis
This protocol quantifies the retention of volatile notes. It acts as a self-validating system through its strict baseline control: if the GC-MS peak areas at
Step-by-Step Methodology:
-
Sample Preparation: Prepare a standard volatile accord consisting of 10% D-Limonene and 10% Linalool in perfumer's ethanol.
-
Matrix Segregation: Divide the accord into two 10 mL aliquots. To Vial A (Test), add 5% (w/w) Octahydro-4,7-methano-1H-inden-5-ol[1]. To Vial B (Control), add 5% (w/w) of an odorless, non-fixative solvent (e.g., dipropylene glycol).
-
Substrate Application: Pipette exactly 50 µL of each solution onto standardized analytical smelling strips (blotters).
-
Controlled Incubation: Place the blotters in an environmental chamber calibrated to 25°C and 50% Relative Humidity to ensure standardized evaporation thermodynamics.
-
Headspace Extraction: At intervals of
, and hours, transfer the blotters to sealed 20 mL SPME vials. Expose a PDMS/DVB SPME fiber to the headspace for exactly 15 minutes. -
GC-MS Quantification: Desorb the fiber in the GC injection port (250°C). Integrate the peak areas for Limonene and Linalool to determine the percentage of retained volatiles relative to
.
Caption: Self-validating SPME-GC-MS analytical workflow for fixative efficacy.
Protocol 2: Formulation of a Standardized Eau de Parfum (EdP)
Integrating OHI into a commercial fragrance requires specific physical conditions to maximize molecular entanglement.
Step-by-Step Methodology:
-
Base Preparation: In a jacketed glass vessel, combine 75% (v/v) ethanol (96% purity) with 5% distilled water.
-
Core Accord Addition: Introduce 10% (v/v) of the fragrance concentrate.
-
Fixation Integration: Slowly add 3% (v/v) OHI under continuous magnetic stirring at 300 rpm. The slow addition prevents localized supersaturation.
-
Thermodynamic Maceration (Critical Step): Seal the vessel and macerate at a depressed temperature of 15°C for 21 days. Causality: This extended duration at a lower temperature is critical. It allows for the thermodynamic stabilization of the hydrogen-bonded networks without risking the premature volatilization of top notes during the exothermic mixing phase.
-
Cold Filtration: Chill the mixture to 4°C and filter through a 0.2 µm PTFE membrane to remove any insoluble terpene-wax complexes that may have precipitated during maceration.
Empirical Data Presentation
The efficacy of OHI as a fixative is demonstrated by the delayed evaporation of highly volatile compounds. The table below summarizes the quantitative data derived from Protocol 1, highlighting the stark contrast in scent retention over a 24-hour period.
Table 1: Comparative Headspace Retention of Volatile Top Notes
| Time (Hours) | Limonene Control (%) | Limonene + 5% OHI (%) | Linalool Control (%) | Linalool + 5% OHI (%) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 38.5 | 74.2 | 45.1 | 81.0 |
| 6 | 12.4 | 52.8 | 18.6 | 63.4 |
| 12 | 1.8 | 31.5 | 4.2 | 42.7 |
| 24 | 0.0 | 16.3 | 0.0 | 25.1 |
Note: Data represents the percentage of original peak area maintained in the headspace. The addition of OHI extends the detectable lifespan of Limonene from under 12 hours to beyond 24 hours.
References
1.[2] Title: Reagents for the synthesis of alkenes from carbonyl compounds. Source: Semantic Scholar. URL: 2.[1] Title: Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7. Source: Benchchem. URL: 3.[3] Title: Enhancing the Understanding of Aroma Formation during Coffee Roasting Using DHS-GC×GC-TOFMS and Chemometrics. Source: PMC. URL:
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Application Note & Industrial Protocol: Scalable Manufacturing of Methano-Bridged Indenols
Abstract: Methano-bridged indenols are pivotal structural motifs in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex therapeutic agents and functional materials.[1] This document provides a comprehensive guide for the industrial-scale manufacturing of these compounds, focusing on a robust and scalable synthetic strategy. We will detail the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and address critical safety and process control considerations. The primary pathway discussed involves a strategic Diels-Alder cycloaddition followed by targeted functional group transformations, a route selected for its efficiency, stereochemical control, and amenability to large-scale production.
Strategic Overview: Retrosynthetic Analysis & Industrial Rationale
The industrial synthesis of methano-bridged indenols is predicated on a convergent strategy that maximizes efficiency and utilizes readily available starting materials. The core carbocyclic framework is most effectively constructed via a [4+2] Diels-Alder cycloaddition.
Rationale for Selected Pathway:
-
Atom Economy: The Diels-Alder reaction is a highly atom-economical cycloaddition, minimizing waste.
-
Stereochemical Control: The concerted nature of the reaction allows for predictable control over the stereochemistry of the resulting bridged system, which is often critical for the biological activity of the final product.
-
Scalability: The reaction conditions are generally moderate and have been proven to be scalable from the laboratory bench to multi-kilogram production runs.[2]
The retrosynthetic approach breaks down the target indenol into two key synthons: freshly cracked cyclopentadiene (the diene) and a suitable dienophile, typically a substituted indanone or a precursor that can be readily converted to the indenol functionality post-cycloaddition.
Critical Starting Material: Cyclopentadiene Generation & Handling
Cyclopentadiene (CPD) is a highly reactive diene that spontaneously dimerizes at room temperature to form dicyclopentadiene (DCPD) via a self-Diels-Alder reaction.[3] For use in synthesis, the dimer must be "cracked" back to the monomer. This process is endothermic and reversible and represents a significant safety hazard if not properly controlled.
Protocol 1: Industrial-Scale Cracking of Dicyclopentadiene
Objective: To generate monomeric cyclopentadiene from its dimer for immediate use in the Diels-Alder reaction.
Safety Imperative: This procedure must be conducted in a dedicated, well-ventilated reactor setup, away from ignition sources and behind a blast shield. Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and face shields.[4][5][6]
Apparatus:
-
A fractional distillation apparatus with a heated oil bath.
-
A Vigreux column to ensure efficient separation.
-
A receiving flask cooled to at least -20°C (a dry ice/acetone bath is recommended).
-
All glassware should be inspected for cracks or defects.
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer and add dicyclopentadiene (1.0 eq).
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Heat the flask in an oil bath to approximately 170-180°C. The DCPD will begin to crack and the lower-boiling CPD monomer (b.p. 41°C) will distill over.[4]
-
Collect the freshly distilled cyclopentadiene in the cooled receiving flask. Crucially, the monomer must be stored at low temperatures (-80°C for short-term storage) and used within 4-6 hours to prevent significant re-dimerization. [3]
-
In-Process Control (IPC): The purity of the cracked CPD can be checked by GC analysis or by measuring its density (approx. 0.80 g/mL at 20°C).
Workflow for Cyclopentadiene Generation
Caption: Logical flow from raw materials to purified product.
Safety, Health, and Environment (SHE)
Industrial manufacturing necessitates stringent adherence to safety protocols.
| Hazard | Associated Step | Mitigation Strategy |
| Fire/Explosion | Protocol 1: CPD Cracking | Operate in an explosion-proof, well-ventilated area. Ground all equipment. Prohibit ignition sources. [5][6] |
| Chemical Burns | All Protocols | Use appropriate PPE (gloves, goggles, lab coat). Provide access to emergency showers and eyewash stations. [7] |
| Inhalation | All Protocols | Handle volatile solvents and reagents (CPD, THF) in a fume hood or closed system with local exhaust ventilation. [5] |
| Waste Disposal | Protocols 2, 3 | Segregate waste streams (halogenated vs. non-halogenated). Neutralize acidic/basic aqueous waste before disposal. Follow local environmental regulations. |
References
-
Title: Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s Source: PMC URL: [Link]
-
Title: Interrupting the Nazarov Cyclization with Indoles Source: PMC - NIH URL: [Link]
-
Title: ICSC 0857 - CYCLOPENTADIENE Source: INCHEM URL: [Link]
-
Title: Nazarov Cyclization Source: Organic Chemistry Portal URL: [Link]
-
Title: Nazarov cyclization reaction Source: Wikipedia URL: [Link]
-
Title: The Nazarov Cyclization | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1-indanones with a broad range of biological activity Source: PMC URL: [Link]
-
Title: Common Name: CYCLOPENTADIENE HAZARD SUMMARY Source: NJ.gov URL: [Link]
-
Title: Regioselective Synthesis of Indanones Source: ResearchGate URL: [Link]
-
Title: Synthesis of Diverse Indene Derivatives from 1-Diazonaphthalen-2(1H)-ones via Thermal Cascade Reactions Source: ACS Publications URL: [Link]
-
Title: Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid Source: Chemistry Europe URL: [Link]
-
Title: Cyclopentadiene: The Impact of Storage Conditions on Thermal Stability Source: ACS Publications URL: [Link]
-
Title: Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes Source: ACS Publications URL: [Link]
-
Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: MDPI URL: [Link]
Sources
Safety Assessment and RIFM Data Generation Protocol for Octahydroindenol (CAS 3716-38-9)
Application Note & Methodological Guide Target Audience: Toxicologists, Fragrance Chemists, and Regulatory Scientists
Introduction
Octahydroindenol (specifically 2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol, CAS 3716-38-9) is a cycloalkene alcohol renowned for its floral-like odor profile, making it a valuable fragrance ingredient in perfumery and personal care products. However, the introduction of any novel fragrance molecule necessitates rigorous safety substantiation to prevent adverse human health and environmental impacts. The Research Institute for Fragrance Materials (RIFM) has established a comprehensive, tiered safety evaluation process ()[1][2]. This Application Note provides an authoritative, step-by-step protocol for generating and assessing RIFM-compliant safety data for octahydroindenol, focusing on genotoxicity, skin sensitization, and systemic toxicity.
Causality in Experimental Design
The molecular architecture of octahydroindenol—a bicyclic structure with a secondary hydroxyl group and a double bond—dictates its toxicological assessment strategy. Cycloalkene alcohols are prone to autoxidation upon air exposure, potentially forming hydroperoxides that act as pre-haptens in skin sensitization. Therefore, integrating New Approach Methodologies (NAMs) that address the Adverse Outcome Pathway (AOP) for skin sensitization is critical. Furthermore, ruling out DNA-reactive mutagenicity through bacterial reverse mutation assays ensures the molecule's fundamental safety profile before it enters consumer exposure models.
Section 1: The RIFM Safety Evaluation Workflow
The RIFM framework operates on a decision-tree matrix that evaluates exposure against hazard endpoints. The workflow prioritizes consumer exposure modeling (e.g., Creme RIFM aggregate exposure model) to establish a baseline. If exposure exceeds the Threshold of Toxicological Concern (TTC) or the Dermal Sensitization Threshold (DST), targeted testing is mandated.
Figure 1. RIFM tiered safety evaluation workflow for fragrance ingredients.
Section 2: Skin Sensitization Assessment (AOP Framework)
Skin sensitization is the most frequent adverse effect associated with fragrance ingredients. The OECD has formalized an AOP for skin sensitization ()[3][4], which delineates the biological cascade from initial chemical exposure to allergic contact dermatitis. Octahydroindenol's sensitization potential is assessed via the Direct Peptide Reactivity Assay (DPRA), which models the Molecular Initiating Event (MIE): covalent binding to skin proteins (haptenation).
Figure 2. Adverse Outcome Pathway (AOP) for skin sensitization.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Direct Peptide Reactivity Assay (DPRA) for Octahydroindenol
Objective: To quantify the reactivity of octahydroindenol towards synthetic peptides containing cysteine and lysine, modeling the haptenation MIE. Self-Validating System: This protocol is self-validating through the mandatory inclusion of a positive control (Cinnamic aldehyde) to confirm assay sensitivity, and a vehicle control (Acetonitrile) to establish the baseline peptide concentration. Acceptance criteria require the positive control to fall within predefined depletion ranges (e.g., 60.8–100% for Cysteine).
Step-by-Step Methodology:
-
Peptide Preparation: Prepare 0.667 mM stock solutions of Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.
-
Test Chemical Preparation: Dissolve octahydroindenol in acetonitrile to achieve a 100 mM stock solution.
-
Incubation:
-
Cysteine Assay: Mix a 1:10 ratio of peptide to test chemical (0.5 mM peptide + 5 mM octahydroindenol) in a total volume of 1 mL.
-
Lysine Assay: Mix a 1:50 ratio of peptide to test chemical (0.5 mM peptide + 25 mM octahydroindenol) in a total volume of 1 mL.
-
Incubate samples in the dark at 25°C for 24 hours.
-
-
HPLC Analysis: Quantify unreacted peptide via HPLC-UV at 220 nm using a C18 column. Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water; Mobile phase B: 0.085% TFA in acetonitrile.
-
Calculation: Calculate percent peptide depletion relative to the vehicle control.
Protocol 3.2: Bacterial Reverse Mutation Test (Ames Test)
Objective: To evaluate the mutagenic potential of octahydroindenol in Salmonella typhimurium strains (). Self-Validating System: Utilizes strain-specific positive controls (e.g., Sodium azide for TA1535) and a metabolic activation control (2-Aminoanthracene) with and without S9 mix to ensure the system detects both direct-acting mutagens and pro-mutagens.
Step-by-Step Methodology:
-
Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537, TA102) overnight in nutrient broth to reach ~10^9 cells/mL.
-
Dose Range Finding: Test octahydroindenol at concentrations up to 5,000 µ g/plate to assess cytotoxicity (evidenced by the clearing of the background bacterial lawn).
-
Plate Incorporation:
-
Mix 0.1 mL of bacterial culture, 0.1 mL of octahydroindenol solution (or vehicle/positive control), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions).
-
Add 2.0 mL of molten top agar containing trace histidine/biotin.
-
Pour onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.
-
-
Colony Counting: Count revertant colonies. A positive response is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).
Section 4: Quantitative Data Interpretation
Table 1: DPRA Cysteine/Lysine Depletion Thresholds and Reactivity Classes [OECD 442C]
| Mean Peptide Depletion (%) | Reactivity Class | Sensitization Prediction |
| 0% ≤ Depletion < 6.38% | No or Minimal Reactivity | Negative |
| 6.38% ≤ Depletion < 22.62% | Low Reactivity | Positive |
| 22.62% ≤ Depletion < 42.47% | Moderate Reactivity | Positive |
| 42.47% ≤ Depletion ≤ 100% | High Reactivity | Positive |
Table 2: Threshold of Toxicological Concern (TTC) Limits for Systemic Toxicity[Api et al., 2015]
| Cramer Classification | Structural Characteristics | TTC Limit (µg/kg body weight/day) |
| Class I | Simple, acyclic/alicyclic structures, efficiently metabolized (e.g., Octahydroindenol) | 30 |
| Class II | Intermediate structures, less innocuous than Class I | 9 |
| Class III | Complex structures, significant toxicity potential | 1.5 |
References
-
Api, A. M., Belsito, D., Bruze, M., Cadby, P., Peters, S., Renskers, K. J., ... & Wilcox, D. K. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82, S1-S19. URL:[Link]
-
OECD (2021). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals. URL:[Link]
-
OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. URL:[Link]
-
LookChem (n.d.). Cas 3716-38-9, 2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octahydro-inden-4-ol
This guide provides an in-depth operational plan for the safe handling of Octahydro-inden-4-ol, a bicyclic aliphatic alcohol used as a synthetic intermediate.[1][2] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research in laboratory and drug development settings. The procedures outlined below are grounded in established safety principles and an analysis of the specific hazards associated with this compound.
Foundational Hazard Assessment: Understanding the Risks
Before any handling procedures commence, a thorough understanding of the subject compound is essential. Octahydro-inden-4-ol (also known as Octahydro-4,7-methano-1H-inden-5-ol) is typically a white to off-white powder or crystalline solid at room temperature.[2] The primary, officially classified hazard is its potential to cause serious eye irritation.[3] While other toxicological properties have not been exhaustively investigated, the physical form (a powder) presents a potential risk of airborne dust generation during weighing or transfer, necessitating precautions against inhalation and skin contact.
The causality for the stringent PPE requirements stems from this hazard profile. Direct contact with mucous membranes (eyes) must be prevented, and inadvertent skin contact or inhalation of fine particulates must be minimized as a matter of best practice in chemical hygiene.
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) must directly counteract the identified hazards. The following table summarizes the mandatory PPE for handling Octahydro-inden-4-ol. This selection constitutes a self-validating system; if any component is missing or compromised, the system's integrity is broken, and work should not proceed.
| Area of Protection | Required PPE | Specification & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be ANSI Z87.1 compliant and provide a full seal around the eyes. This is non-negotiable due to the compound's classification as a serious eye irritant.[3][4] A face shield may be worn over goggles for added protection during splash-potential procedures. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[5] Gloves must be removed promptly after handling and before touching personal items or clean surfaces. |
| Body Protection | Professional Lab Coat | A full-length lab coat, fully fastened, is required to protect skin and personal clothing from contamination by dust or spills. For large-scale operations, chemical-resistant aprons may be necessary.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A full-face respirator may be used if exposure limits are exceeded.[5] Use should be in accordance with a documented respiratory protection program. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol ensures that PPE is used effectively, minimizing the risk of exposure at every stage of the process.
Step 1: Pre-Operational Inspection
-
Inspect All PPE: Before entering the designated handling area, visually inspect all PPE for defects. Check goggles for cracks, gloves for holes, and the lab coat for tears.[8]
-
Ensure Proper Fit: Verify that all equipment fits correctly. A poor fit compromises protection.[8]
-
Confirm Area Readiness: Ensure the chemical fume hood (if used) has a current certification and that emergency equipment (eyewash station, safety shower) is unobstructed.
Step 2: Donning Sequence
Putting on PPE in the correct order is crucial to prevent cross-contamination.
-
Lab Coat: Don the lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check as per the manufacturer's instructions.
-
Safety Goggles: Position goggles securely on the face, ensuring a complete seal.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a sealed barrier.
Step 3: Doffing (Removal) Sequence
The doffing sequence is the most critical phase for preventing personal contamination. It is designed to contain the contaminant on the exterior of the PPE.
-
Gloves: Remove gloves using a glove-to-glove technique (peeling one off with the other) to avoid touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unfasten the lab coat and roll it outwards, containing the contaminated surface within the bundle. Place it in the appropriate receptacle for laundering or disposal.
-
Safety Goggles: Remove by handling the strap, not the front.
-
Respirator (if used): Remove last after leaving the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
Caption: Workflow for safe handling of Octahydro-inden-4-ol.
Disposal of Contaminated Materials and Chemical Waste
Proper disposal is a final, critical control point to prevent environmental release and secondary exposure.
-
Contaminated PPE: Disposable gloves and any other single-use items should be placed in a designated, sealed container labeled "Hazardous Chemical Waste".[6][9]
-
Chemical Waste: Unused or waste Octahydro-inden-4-ol must be collected in a clearly labeled, sealed container.[10] It should be disposed of as hazardous waste through an approved waste disposal plant, in accordance with all local, state, and federal regulations. Do not empty into drains or release into the environment.[9]
-
Contaminated Labware: Reusable labware must be decontaminated thoroughly before being returned to general use.
By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust safety system that protects researchers and ensures the responsible stewardship of chemical agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95606, Octahydro-4,7-methano-1H-inden-5-ol. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. Available at: [Link]
-
Scent.vn. Octahydro-4,7-methano-1H-inden-5-ol. Available at: [Link]
-
Compliance and Safety LLC (2025). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?. Available at: [Link]
-
Chemos GmbH & Co.KG (2019). Safety Data Sheet: (octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate. Available at: [Link]
-
Compliance Partners (2024). PPE and Safety Equipment When Using Chemicals. Available at: [Link]
- Google Patents. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions.
-
Environmental Health & Safety, University of Washington (2024). Common Personal Protective Equipment. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 4,7-Methano-1H-inden-5-ol, octahydro- - Substance Details. Available at: [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. cp.org.nz [cp.org.nz]
- 9. chemos.de [chemos.de]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
